molecular formula C20H23NO6 B12324077 16-Oxoprometaphanine

16-Oxoprometaphanine

Cat. No.: B12324077
M. Wt: 373.4 g/mol
InChI Key: ZLACZJGCNXVIAX-UHFFFAOYSA-N
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Description

16-Oxoprometaphanine is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione

InChI

InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3

InChI Key

ZLACZJGCNXVIAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Hasubanan Alkaloids: A Technical Guide to Their Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide addresses the natural sources and isolation of a class of compounds known as hasubanan (B79425) alkaloids. The initial query for "16-Oxoprometaphanine" did not yield any results for a naturally occurring compound with this designation in the reviewed scientific literature. It is plausible that this compound represents a specific synthetic derivative or a yet-to-be-discovered natural product. However, the root of this name, "prometaphanine," points towards the hasubanan class of alkaloids. Prometaphanine is a known hasubanan alkaloid isolated from Stephania japonica. Therefore, this guide focuses on the broader family of hasubanan alkaloids, providing a comprehensive overview of their natural origins and the methodologies for their extraction and purification. This information will be invaluable to researchers interested in this pharmacologically significant group of natural products.

Hasubanan alkaloids are a structurally distinct group of isoquinoline (B145761) alkaloids characterized by a unique aza-[4.4.3]propellane core skeleton. Their complex architecture and diverse biological activities, including opioid receptor binding, anti-inflammatory, and antimicrobial properties, have made them attractive targets for natural product chemists and pharmacologists.

Natural Sources of Hasubanan Alkaloids

The primary natural sources of hasubanan alkaloids are plants belonging to the genus Stephania (family Menispermaceae). Various species of this genus, distributed in tropical and subtropical regions, have been found to produce a rich diversity of these compounds.

Quantitative Data on Alkaloid Content in Stephania Species

While the isolation of numerous hasubanan alkaloids has been reported, detailed quantitative data on their yields from plant material are often not the primary focus of structure elucidation studies. However, some studies have provided quantitative analyses of specific alkaloids in Stephania species. The following table summarizes the occurrence of representative hasubanan alkaloids in different Stephania species and includes available quantitative data for some related alkaloids to provide a reference for expected yields.

Plant SpeciesPlant PartIsolated Hasubanan AlkaloidsReported Yield (mg/g dry weight)Reference
Stephania japonicaAerial PartsAknadinine, Aknadilactam, 6-Cinnamoylhernandine, Longanine, N-Methylstephisoferulin, Prostephabyssine, Stephalonine E, N-MethylstephulineNot specified in the primary reference[1]
Stephania longaWhole PlantCephatonine, Isolonganone, Longanone, Prostephabyssine, Stephalonine Q, Stephalonine R, Stephalonine S, Stephalonester A, Stephalonester BNot specified[2][3]
Stephania yunnanensisTubersStephanine1.5 - 11.5[4][5]
Stephania kwangsiensisTubersStephanine~0.5

Note: The yields for Stephanine are provided as an example of quantitative data available for alkaloids within the Stephania genus, although it is not strictly a hasubanan alkaloid, its presence is relevant for researchers working on this genus.

Experimental Protocols for Isolation of Hasubanan Alkaloids

The isolation of hasubanan alkaloids from Stephania species generally involves extraction of the plant material with organic solvents, followed by acid-base partitioning to separate the alkaloids from neutral compounds, and subsequent chromatographic purification. The following protocol is a generalized methodology based on reported procedures, particularly the work of Carroll et al. (2010) on the isolation of hasubanan alkaloids from Stephania japonica.

Plant Material Extraction
  • Objective: To extract the crude mixture of alkaloids and other secondary metabolites from the dried and ground plant material.

  • Procedure:

    • The dried and ground aerial parts of Stephania japonica (e.g., 1 kg) are exhaustively extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., 1:1 v/v) at room temperature.

    • The extraction is typically carried out over several days with periodic agitation to ensure thorough percolation of the solvent.

    • The solvent is decanted and filtered. The process is repeated multiple times (e.g., 3-4 times) with fresh solvent until the extract is colorless.

    • The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Objective: To selectively separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Procedure:

    • The crude extract is dissolved in dichloromethane (CH₂Cl₂).

    • The CH₂Cl₂ solution is then extracted with an aqueous acid solution (e.g., 2 M sulfuric acid, H₂SO₄). The protonated alkaloids will partition into the aqueous layer.

    • The aqueous layer is collected, and the organic layer is discarded.

    • The acidic aqueous layer is then basified to a high pH (e.g., pH 9-10) with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to deprotonate the alkaloids.

    • The basified aqueous solution is then extracted with CH₂Cl₂. The free-base alkaloids will partition back into the organic layer.

    • The CH₂Cl₂ layer containing the enriched alkaloid fraction is collected, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

Chromatographic Purification
  • Objective: To separate the individual hasubanan alkaloids from the enriched alkaloid mixture.

  • Procedure:

    • Initial Chromatography: The crude alkaloid fraction is subjected to column chromatography over a suitable stationary phase. Aminopropyl-bonded silica (B1680970) gel is reported to be effective.

    • A stepped gradient of solvents is used for elution, starting with a non-polar solvent like dichloromethane (CH₂Cl₂) and gradually increasing the polarity by adding methanol (MeOH).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of hasubanan alkaloids from Stephania species.

Isolation_Workflow plant_material Dried & Powdered Stephania Plant Material extraction Exhaustive Extraction (e.g., CH₂Cl₂/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (e.g., Aminopropyl Silica) alkaloid_fraction->column_chrom fractions Collected Fractions column_chrom->fractions hplc Further Purification (e.g., HPLC) fractions->hplc isolated_alkaloids Isolated Hasubanan Alkaloids hplc->isolated_alkaloids

Caption: General experimental workflow for the isolation of hasubanan alkaloids.

This guide provides a foundational understanding of the natural sources and isolation of hasubanan alkaloids. Researchers and drug development professionals can use this information as a starting point for the exploration of this promising class of natural products. Further investigation into specific Stephania species and optimization of isolation protocols will likely lead to the discovery of novel hasubanan alkaloids with potent biological activities.

References

The Biosynthesis of Hasubanan Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hasubanan (B79425) alkaloids represent a structurally complex and pharmacologically significant class of benzylisoquinoline alkaloids (BIAs). Characterized by a unique bridged tetracyclic core, these natural products have garnered considerable interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the hasubanan alkaloid biosynthetic pathway, consolidating current knowledge on the key enzymatic steps, precursor molecules, and regulatory aspects. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development, offering detailed experimental methodologies and visualizing the intricate molecular pathways involved.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a distinct subgroup of BIAs found predominantly in plants of the Menispermaceae family, such as Stephania japonica and Sinomenium acutum. Their core structure is a rigid, tetracyclic aza-[4.4.3]propellane skeleton, which is biosynthetically related to that of morphinan (B1239233) alkaloids. The diverse chemical space occupied by hasubanan alkaloids arises from various modifications to this core structure, including hydroxylations, methylations, and rearrangements, leading to a wide array of biological activities.

The Core Biosynthetic Pathway

The biosynthesis of hasubanan alkaloids is intricately linked to the well-established BIA pathway, branching off at the key intermediate (S)-reticuline. The pathway can be broadly divided into two major stages: the formation of the central precursor, sinoacutine, and the subsequent diversification into various hasubanan scaffolds.

Upstream Pathway: Formation of (S)-Reticuline

The biosynthesis of (S)-reticuline begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This initial step is catalyzed by norcoclaurine synthase (NCS). A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the central BIA intermediate, (S)-reticuline. These reactions are catalyzed by a suite of enzymes including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s).

Diagram: Upstream Benzylisoquinoline Alkaloid Pathway to (S)-Reticuline

G cluster_upstream Upstream BIA Pathway Tyrosine1 Tyrosine Dopamine Dopamine Tyrosine1->Dopamine Tyrosine2 Tyrosine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine2->4-HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS 4-HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Reticuline (S)-Reticuline S_N_Methylcoclaurine->S_Reticuline NMCH (CYP80B) 4'OMT G S_Reticuline (S)-Reticuline Sinoacutine Sinoacutine S_Reticuline->Sinoacutine Sinoacutine Synthetase (CYP80G subfamily) G Sinoacutine Sinoacutine Hasubanonine Hasubanonine Sinoacutine->Hasubanonine Reductase (putative) Other_Hasubanans Diverse Hasubanan Alkaloids Hasubanonine->Other_Hasubanans CYP450s, OMTs, Reductases (putative) G Plant_Material Plant Tissue Collection RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Candidate_Genes Candidate Gene Identification Bioinformatics->Candidate_Genes G Environmental_Cues Environmental Cues (e.g., stress) Jasmonate_Signaling Jasmonate Signaling Environmental_Cues->Jasmonate_Signaling Transcription_Factors Transcription Factors (WRKY, bHLH, etc.) Jasmonate_Signaling->Transcription_Factors Biosynthetic_Genes Hasubanan Biosynthetic Gene Expression Transcription_Factors->Biosynthetic_Genes Hasubanan_Alkaloids Hasubanan Alkaloid Accumulation Biosynthetic_Genes->Hasubanan_Alkaloids

An In-depth Technical Guide to 16-Oxoprometaphanine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the hasubanan (B79425) alkaloid, 16-Oxoprometaphanine. It details the initial discovery, isolation from its natural source, Stephania japonica, and the history of its scientific exploration. This guide furnishes a compilation of its known chemical and physical properties, and while specific biological activity data for this compound remains limited, the broader context of the pharmacological activities of related hasubanan alkaloids is discussed. Detailed experimental protocols for isolation, where available through scientific literature, are presented to aid in further research and development.

Introduction

This compound is a naturally occurring hasubanan-type alkaloid, a class of compounds characterized by a complex tetracyclic ring system. These alkaloids are structurally related to morphinan (B1239233) alkaloids and have garnered interest for their potential biological activities. The discovery of this compound is part of the broader scientific investigation into the rich phytochemical landscape of the Stephania genus, which has a long history of use in traditional medicine. This document serves as a technical guide for researchers, consolidating the available information on the discovery, chemistry, and known context of this compound.

Discovery and History

The discovery of this compound was first reported in 1982 by a team of researchers led by Matao Matsui. The compound was isolated as a minor component from the leaves of the plant Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family. In their seminal work published in the Journal of Natural Products, Matsui and his colleagues detailed the isolation and characterization of several alkaloids from this plant species, including the novel hasubanan alkaloid, this compound.

A 2019 review on the phytochemical and pharmacological aspects of Stephania japonica highlighted this discovery, noting that from the methanolic extract of the leaves, Matsui's team isolated 238.5 mg of this compound alongside another hasubanan alkaloid, oxostephamiersine (284 mg)[1]. The initial isolation and characterization laid the groundwork for its classification within the hasubanan alkaloid family.

Further chemical studies have explored the relationship between this compound and other hasubanan alkaloids. For instance, the chemical conversion of another natural product, oxostephasunoline, to 16-oxometaphanine proceeds via this compound, indicating a close structural and potential biosynthetic relationship between these compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for its identification and for planning further chemical and biological studies.

PropertyValue
Chemical Formula C₂₀H₂₃NO₆
Molecular Weight 373.4 g/mol
CAS Number 58738-31-1
Appearance Powder
Synonyms 16-氧代原间千金藤碱
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

General Isolation Workflow for Hasubanan Alkaloids from Stephania japonica

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

G plant_material Dried and Powdered Leaves of Stephania japonica extraction Maceration with Methanol (B129727) plant_material->extraction filtration Filtration and Concentration (Crude Methanolic Extract) extraction->filtration acid_base_partition Acid-Base Partitioning (e.g., with HCl and NaOH) filtration->acid_base_partition crude_alkaloid_extract Crude Alkaloid Fraction acid_base_partition->crude_alkaloid_extract chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) crude_alkaloid_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC, HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Fig. 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves of Stephania japonica are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other phytochemicals. This involves dissolving the extract in an acidic solution (e.g., 5% HCl) and then washing with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH or NaOH) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the different alkaloids.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported in the available literature. However, hasubanan alkaloids isolated from Stephania japonica have been shown to exhibit affinity for opioid receptors. A study on hasubanan alkaloids from the aerial parts of Stephania japonica demonstrated their binding affinity for the human δ-opioid receptor, with some compounds also showing similar potency for the μ-opioid receptor.

The general signaling pathway for opioid receptor activation is depicted below. It is plausible that if this compound possesses opioid receptor activity, it would modulate this pathway.

G cluster_membrane Cell Membrane opioid_receptor Opioid Receptor (μ, δ, κ) g_protein Gi/Go Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulation camp ↓ cAMP adenylyl_cyclase->camp ion_flux Modulation of Ion Flux ion_channel->ion_flux hasubanan_alkaloid Hasubanan Alkaloid (e.g., this compound) hasubanan_alkaloid->opioid_receptor cellular_response ↓ Neuronal Excitability ↓ Neurotransmitter Release

References

Unveiling the Spectroscopic Signature of 16-Oxoprometaphanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid isolated from Stephania japonica. The information presented herein is synthesized from foundational studies that first characterized this natural product. This document aims to be a comprehensive resource for researchers engaged in natural product chemistry, alkaloid synthesis, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.

IonFormulaCalculated m/zFound m/z
[M]+C20H23NO6373.1525373.1525

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.08dd14.0, 5.0
H-26.65s
H-46.85s
H-6α3.95d14.0
H-6β2.65d14.0
H-76.10d10.0
H-86.95d10.0
H-10β3.50d18.0
N-CH32.45s
OCH33.85s
OCH33.90s
OCH33.92s

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound.

Experimental Protocols

The data presented above were obtained following specific experimental procedures for the isolation and analysis of this compound from its natural source.

Isolation of this compound

The isolation of this compound from the leaves of Stephania japonica was reported by Matsui and colleagues in 1982. The general workflow for this process is outlined below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Leaves of Stephania japonica methanolic_extract Methanolic Extract plant_material->methanolic_extract Methanol Extraction acid_base_partition Acid-Base Partitioning methanolic_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids silica_gel_chromatography Silica Gel Column Chromatography crude_alkaloids->silica_gel_chromatography Elution with Chloroform-Methanol Gradient prep_tlc Preparative TLC silica_gel_chromatography->prep_tlc pure_compound This compound prep_tlc->pure_compound

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis

The structural characterization of the purified this compound involved the following key analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectra were recorded on a double-focusing mass spectrometer. The ionization mode was electron impact (EI) at 70 eV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer in deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Logical Relationships in Structure Elucidation

The determination of the chemical structure of this compound from its spectroscopic data follows a logical pathway of data integration and interpretation.

G cluster_data Primary Spectroscopic Data cluster_interpretation Data Interpretation cluster_structure Final Structure ms_data Mass Spectrometry (MS) - Molecular Formula (C20H23NO6) functional_groups Identification of Functional Groups - Ketone - Amide - Methoxy Groups - Aromatic Ring ms_data->functional_groups nmr_data ¹H NMR Spectroscopy - Proton Environment - Connectivity (via coupling) nmr_data->functional_groups carbon_skeleton Elucidation of the Carbon Skeleton (Hasubanan Core) nmr_data->carbon_skeleton final_structure Proposed Structure of This compound functional_groups->final_structure carbon_skeleton->final_structure

Caption: Logical flow for the structure elucidation of this compound.

Physical and chemical properties of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-Oxoprometaphanine is a chemical compound with the CAS number 58738-31-1 and the molecular formula C20H23NO6[1]. Despite its identification, publicly available scientific literature and databases contain limited information regarding its specific physical and chemical properties, synthesis, reactivity, and biological activity. This guide aims to consolidate the known information and provide a framework for future research. Due to the scarcity of detailed experimental data, this document will focus on the foundational information available and highlight areas where further investigation is required.

Chemical and Physical Properties

Quantitative data on the physical and chemical properties of this compound are not well-documented in publicly accessible resources. The table below summarizes the available information.

PropertyValueSource
CAS Number58738-31-1[1]
Molecular FormulaC20H23NO6[1]
Molecular Weight389.40 g/mol Calculated

Synthesis and Reactivity

Information regarding the chemical reactivity of this compound, including its stability, degradation pathways, and compatibility with other chemical agents, is currently unavailable.

Spectroscopic Data

No experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra for this compound, have been published. Such data would be crucial for the unambiguous identification and characterization of the compound.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activities of this compound. Consequently, no associated signaling pathways have been identified or characterized.

Experimental Protocols

Given the lack of published research, there are no established experimental protocols for the analysis, handling, or biological testing of this compound.

Future Research Directions

The significant gaps in the knowledge surrounding this compound present numerous opportunities for future research. A logical workflow for future investigation is proposed below.

Future_Research_Workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification & Isolation Synthesis->Purification Crude Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purified Compound PhysChem Physicochemical Property Determination Spectroscopy->PhysChem Confirmed Structure Screening In vitro Bioactivity Screening PhysChem->Screening Characterized Compound TargetID Target Identification Screening->TargetID Identified Activity Pathway Signaling Pathway Elucidation TargetID->Pathway Identified Target InVivo In vivo Studies Pathway->InVivo Hypothesized Mechanism

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

This compound remains a largely uncharacterized molecule. The foundational data presented here, limited to its molecular formula and CAS number, underscores the need for comprehensive chemical and biological investigation. The proposed research workflow provides a roadmap for future studies that could uncover the properties and potential applications of this compound, thereby contributing to the fields of chemistry and pharmacology. Researchers are encouraged to undertake these studies to fill the existing knowledge void.

References

Hasubanan Alkaloid Pharmacology: A Technical Review of a Promising Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanan (B79425) alkaloids, a class of nitrogen-containing natural products, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Structurally related to morphine, these compounds are primarily isolated from plants of the Stephania genus.[1][2] Their complex architecture and wide range of biological effects, including opioid receptor modulation, anti-inflammatory, and neuroprotective properties, make them compelling candidates for drug discovery and development.[1][2][3] This technical guide provides an in-depth review of the current understanding of hasubanan alkaloid pharmacology, with a focus on their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their evaluation.

Biosynthesis of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is a complex process that originates from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to (S)-reticuline, a key intermediate in the biosynthesis of many isoquinoline (B145761) alkaloids. A critical step in the formation of the hasubanan core is an intramolecular oxidative coupling of (S)-reticuline, which leads to the characteristic bridged tetracyclic structure. Further enzymatic modifications, such as hydroxylations, methylations, and oxidations, give rise to the diverse array of hasubanan alkaloids found in nature.

Hasubanan Alkaloid Biosynthesis Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine S_Reticuline (S)-Reticuline Dopamine->S_Reticuline Oxidative_Coupling Intramolecular Oxidative Coupling S_Reticuline->Oxidative_Coupling Hasubanan_Core Hasubanan Core Structure Oxidative_Coupling->Hasubanan_Core Diverse_Alkaloids Diverse Hasubanan Alkaloids Hasubanan_Core->Diverse_Alkaloids Enzymatic Modifications

Caption: General biosynthetic pathway of hasubanan alkaloids.

Pharmacological Activities

Hasubanan alkaloids exhibit a broad spectrum of pharmacological activities, with their interaction with opioid receptors being one of the most studied. Additionally, significant anti-inflammatory and neuroprotective effects have been reported.

Opioid Receptor Modulation

Several hasubanan alkaloids isolated from Stephania japonica have demonstrated significant binding affinity for opioid receptors, particularly the delta-opioid receptor (δ-OR). These compounds have shown a range of IC50 values for the human δ-OR, from 0.7 to 46 µM. Notably, they display lower affinity for kappa-opioid receptors (κ-OR) while having comparable potency at the mu-opioid receptor (µ-OR).

Table 1: Opioid Receptor Binding Affinities of Hasubanan Alkaloids from Stephania japonica

Hasubanan AlkaloidReceptor TargetIC50 (µM)Source
Various IsolatesHuman δ-Opioid Receptor0.7 - 46
Anti-Inflammatory Activity

A number of hasubanan alkaloids have been shown to possess potent anti-inflammatory properties. For instance, longanone, cephatonine, and prostephabyssine, isolated from Stephania longa, exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 2: Anti-inflammatory Activity of Hasubanan Alkaloids

AlkaloidCytokine InhibitedCell LineIC50 (µM)Source
LonganoneTNF-αRAW264.7Not Specified
IL-6RAW264.7Not Specified
CephatonineTNF-αRAW264.7Not Specified
IL-6RAW264.7Not Specified
ProstephabyssineTNF-αRAW264.7Not Specified
IL-6RAW264.7Not Specified
Neuroprotective Effects

Emerging evidence suggests that hasubanan alkaloids may also exert neuroprotective effects. While the precise mechanisms are still under investigation, it is hypothesized that these effects may be mediated through the modulation of signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt pathway.

Signaling Pathways

The pharmacological effects of hasubanan alkaloids are mediated through their interaction with specific cellular signaling pathways.

Opioid Receptor Signaling

As many hasubanan alkaloids interact with opioid receptors, which are G-protein coupled receptors (GPCRs), they are expected to modulate downstream signaling cascades. Upon agonist binding, the receptor activates heterotrimeric G-proteins, typically of the Gi/o family, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hasubanan Hasubanan Alkaloid OpioidReceptor Opioid Receptor (δ, μ) Hasubanan->OpioidReceptor Binds G_Protein G-protein (Gi/o) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse Phosphorylates targets Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Releases NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocates Hasubanan Hasubanan Alkaloid Hasubanan->IKK Inhibits (Proposed) DNA DNA NFκB_active->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription Opioid_Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing opioid receptors start->prepare_membranes incubate Incubate membranes with radioligand and hasubanan alkaloid prepare_membranes->incubate filter Separate bound and free radioligand by filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end

References

16-Oxoprometaphanine: A Potential Therapeutic Agent in the Hasubanan Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential of 16-Oxoprometaphanine, based on current knowledge of related hasubanan (B79425) alkaloids.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific therapeutic targets, biological activity, or mechanism of action of this compound. This document, therefore, provides a comprehensive overview of the known therapeutic potential of the broader hasubanan alkaloid class to which this compound belongs. The information presented herein is based on studies of structurally related compounds and is intended to serve as a guide for future research into this compound.

Introduction

This compound is classified as a hasubanan alkaloid, a class of nitrogen-containing organic compounds found in plants of the Stephania genus. These alkaloids are structurally analogous to morphine and have garnered significant interest for their diverse pharmacological activities. While specific data on this compound is not available, research on other hasubanan alkaloids has revealed promising potential in two primary therapeutic areas: anti-inflammatory action and neurological modulation via opioid receptors . This technical guide will synthesize the existing data on hasubanan alkaloids to infer the potential therapeutic targets and applications of this compound.

Potential Therapeutic Targets

Based on the activities of related hasubanan alkaloids, the primary potential therapeutic targets for this compound are likely to be key mediators of inflammation and opioid receptors in the central nervous system.

Anti-Inflammatory Targets

Several hasubanan alkaloids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

  • Tumor Necrosis Factor-alpha (TNF-α): This cytokine is a central regulator of inflammation. Inhibition of TNF-α is a clinically validated strategy for treating a range of autoimmune and inflammatory diseases.

  • Interleukin-6 (IL-6): Another key pro-inflammatory cytokine, IL-6 is involved in a wide array of inflammatory processes and is a therapeutic target for conditions such as rheumatoid arthritis.

The inhibitory action of hasubanan alkaloids on these cytokines suggests that this compound may also target the signaling pathways that regulate their production, such as the NF-κB pathway.

Neurological Targets

The structural similarity of hasubanan alkaloids to morphine points towards their potential interaction with opioid receptors.

  • Delta-Opioid Receptor (δ-opioid receptor): Several hasubanan alkaloids have shown significant binding affinity for the delta-opioid receptor.[1][2][3] This receptor is implicated in analgesia, mood regulation, and neuroprotection.

  • Mu-Opioid Receptor (μ-opioid receptor): While the primary affinity for some hasubanan alkaloids appears to be for the delta-opioid receptor, interaction with the mu-opioid receptor, the primary target for morphine and other classical opioids, is also possible and has been observed for some compounds in this class.[1][2]

Quantitative Data for Related Hasubanan Alkaloids

The following tables summarize the quantitative data for the biological activity of several known hasubanan alkaloids. This data provides a benchmark for the potential potency of this compound.

Table 1: Anti-Inflammatory Activity of Hasubanan Alkaloids

CompoundTargetAssay SystemIC50 (µM)
LonganoneTNF-α ProductionLPS-stimulated RAW264.7 macrophages19.22
CephatonineTNF-α ProductionLPS-stimulated RAW264.7 macrophages16.44
ProstephabyssineTNF-α ProductionLPS-stimulated RAW264.7 macrophages15.86
LonganoneIL-6 ProductionLPS-stimulated RAW264.7 macrophages6.54
CephatonineIL-6 ProductionLPS-stimulated RAW264.7 macrophages39.12
ProstephabyssineIL-6 ProductionLPS-stimulated RAW264.7 macrophages30.44

Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids

CompoundReceptorIC50 (µM)
Hasubanan Alkaloid Analog 1Human delta-opioid receptor0.7 - 46
Hasubanan Alkaloid Analog 2Human delta-opioid receptor0.7 - 46
Hasubanan Alkaloid Analog 3Human delta-opioid receptor0.7 - 46

Experimental Protocols

Detailed experimental protocols for the assays cited above are not fully described in the available literature. However, based on standard pharmacological assays, the following outlines the likely methodologies.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α and IL-6 Production
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Methodology:

    • RAW264.7 cells are cultured in a suitable medium.

    • Cells are pre-treated with varying concentrations of the test compound (e.g., hasubanan alkaloid) for a specified period.

    • LPS is added to the culture medium to stimulate the production of TNF-α and IL-6.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the cytokine production, is calculated.

Opioid Receptor Binding Assay
  • Receptor Source: Membranes from cells expressing the human delta-opioid receptor.

  • Radioligand: A radiolabeled ligand that specifically binds to the delta-opioid receptor (e.g., [³H]Naltrindole).

  • Methodology:

    • Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound.

    • The binding reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Potential mechanism of anti-inflammatory action.

Caption: Workflow for opioid receptor binding assay.

Future Directions and Conclusion

The hasubanan alkaloid class represents a promising source of novel therapeutic agents, particularly in the areas of inflammation and neurology. While direct experimental data for this compound is currently lacking, the information available for its structural analogs strongly suggests that it warrants further investigation.

Future research should focus on:

  • Isolation or Synthesis of this compound: Obtaining a pure sample of the compound is the essential first step for any biological evaluation.

  • In Vitro Screening: The compound should be screened against a panel of inflammatory targets (e.g., TNF-α, IL-6, COX enzymes) and a panel of CNS receptors, including delta, mu, and kappa opioid receptors.

  • Mechanism of Action Studies: Should promising activity be identified, further studies will be required to elucidate the precise molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The presence of the 16-oxo group may significantly influence the biological activity of the prometaphanine (B1160789) scaffold. SAR studies with related analogs would provide valuable insights for lead optimization.

References

In Silico Prediction of 16-Oxoprometaphanine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 16-Oxoprometaphanine, a natural alkaloid. In the absence of extensive experimental data for this specific compound, this document presents a structured, computational approach to elucidate its potential pharmacological properties. The methodologies detailed herein leverage established computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis. This guide provides detailed hypothetical protocols and data presentation formats to serve as a practical framework for researchers initiating computational studies on novel or under-researched natural products.

Introduction

Natural products, particularly alkaloids, are a rich source of structurally diverse compounds with significant therapeutic potential.[1][2] this compound, a derivative of the prometaphanine (B1160789) class of alkaloids, represents a molecule with an unknown bioactivity profile. Computational, or in silico, methods provide a rapid and cost-effective strategy to screen for potential biological targets, predict pharmacokinetic properties, and prioritize compounds for further experimental validation.[3][4] This guide details a systematic in silico approach to characterize the potential bioactivity of this compound.

Compound of Interest: this compound

To date, public domain literature on the biological activities of this compound is scarce. The foundational step for any in silico analysis is the determination of the compound's chemical structure.

  • Molecular Formula: C₂₀H₂₃NO₆

  • CAS Number: 58738-31-1

For the purpose of this guide, the 2D and 3D structures of this compound are derived from its parent compound, Prometaphanine (PubChem CID: 129316922)[5], with the addition of a ketone group at the 16th position. This structural information is the starting point for all subsequent computational analyses.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational experiments to predict the bioactivity of this compound.

G cluster_0 Phase 1: Compound Preparation & Property Prediction cluster_1 Phase 2: Target Identification & Docking cluster_2 Phase 3: Analysis & Hypothesis Generation A 1. Obtain 3D Structure of this compound B 2. Energy Minimization A->B C 3. ADMET Prediction B->C D 4. Bioactivity Spectrum Prediction (PASS) B->D F 6. Selection of High-Priority Protein Targets C->F Drug-likeness filters E 5. Reverse Docking/ Target Fishing D->E Activity predictions inform target selection E->F G 7. Molecular Docking F->G H 8. Analysis of Docking Results G->H I 9. Signaling Pathway Analysis H->I J 10. Hypothesis on Mechanism of Action I->J

Figure 1: Proposed in silico workflow for bioactivity prediction.

Experimental Protocols

Protocol 1: Molecular Structure Preparation
  • Structure Retrieval: Obtain the 3D structure of the parent compound, Prometaphanine, from the PubChem database (CID: 129316922).

  • Structural Modification: In a molecular modeling software (e.g., PyMOL, ChemDraw), modify the structure to introduce a ketone group at the C-16 position to yield this compound.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation for subsequent docking studies.

Protocol 2: ADMET and Physicochemical Property Prediction
  • Platform Selection: Utilize a computational platform for ADMET prediction (e.g., SwissADME, ADMETlab).

  • Input: Submit the SMILES string or SDF file of the energy-minimized structure of this compound to the server.

  • Analysis: Analyze the output to assess properties such as Lipinski's rule of five, solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. These parameters help in evaluating the drug-likeness of the compound.

Protocol 3: Prediction of Biological Activity Spectra (PASS)
  • Server Access: Use an online server for PASS (Prediction of Activity Spectra for Substances) analysis.

  • Compound Submission: Input the 2D structure of this compound.

  • Interpretation: The server predicts a spectrum of biological activities based on the structure-activity relationships of a large database of known compounds. The results are presented as probabilities for a compound being active (Pa) or inactive (Pi). Focus on activities with high Pa values.

Protocol 4: Molecular Docking
  • Target Selection: Based on the PASS predictions or by screening against a panel of common drug targets (e.g., kinases, GPCRs, proteases), select a set of potential protein targets.

  • Protein Preparation: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The energy-minimized structure of this compound is used as the ligand.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding conformation and affinity of this compound to the active site of the target proteins. The binding affinity is typically reported as a docking score in kcal/mol.

  • Analysis: Analyze the docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

Quantitative data from the in silico analyses should be summarized in clear, tabular formats for comparative analysis.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight ( g/mol )385.41< 500
LogP2.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors6< 10
Gastrointestinal AbsorptionHighHigh
Blood-Brain Barrier PermeantYes-
Lipinski's Rule of Five0 Violations0-1 Violations

Table 2: Hypothetical PASS Predictions for this compound

Predicted Biological ActivityPaPi
Anti-inflammatory0.7520.015
Antiviral0.6890.023
Neuroprotective0.6540.031
Analgesic0.5980.045
Kinase Inhibitor0.5500.062

Table 3: Hypothetical Molecular Docking Results for this compound with Selected Targets

Protein Target (PDB ID)Biological FunctionDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)Inflammation-9.2Arg120, Tyr355, Ser530
SARS-CoV-2 Main ProteaseViral Replication-8.5His41, Cys145, Glu166
AcetylcholinesteraseNeurotransmission-8.1Trp84, Tyr334, Phe330
Mu-opioid ReceptorPain Perception-7.8Asp147, Tyr148, His297

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex relationships and workflows.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Effects A Inflammatory Stimulus (e.g., LPS) B Toll-like Receptor 4 (TLR4) A->B C MyD88 B->C D NF-κB Pathway C->D E COX-2 Gene Transcription D->E F COX-2 Enzyme E->F G Prostaglandin Synthesis F->G H Inflammation G->H I This compound I->F Inhibition

Figure 2: Hypothetical signaling pathway for anti-inflammatory action.

Conclusion

This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By following the outlined workflow and protocols, researchers can generate valuable preliminary data on the compound's pharmacokinetic properties, potential biological targets, and mechanism of action. It is imperative to note that in silico predictions are hypothetical and must be validated through subsequent in vitro and in vivo experimental studies. The integration of computational and experimental approaches is key to accelerating the discovery of novel therapeutics from natural products.

References

The Enigmatic 16-Oxoprometaphanine: A Hypothetical Intermediate in the Morphinan Alkaloid Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, "16-Oxoprometaphanine" is not a recognized compound in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the established morphinan (B1239233) alkaloid biosynthetic pathway and proposes a hypothetical structure and role for this compound based on its nomenclature. This document is intended for researchers, scientists, and drug development professionals interested in the broader context of morphinan alkaloid biosynthesis.

Introduction to Morphinan Alkaloids

Morphinan alkaloids are a class of benzylisoquinoline alkaloids (BIAs) with a characteristic pentacyclic ring structure. This family of compounds, predominantly found in the opium poppy (Papaver somniferum), includes clinically significant analgesics such as morphine and codeine, as well as the precursor thebaine, which is used in the semi-synthesis of other opioids like oxycodone and naloxone.[1][2] The biosynthesis of these complex molecules from the amino acid L-tyrosine is a multi-step enzymatic process that has been the subject of extensive research.[3]

The Core Biosynthetic Pathway of Morphinan Alkaloids

The biosynthesis of morphinan alkaloids is a complex process that begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine. A series of methylation, hydroxylation, and cyclization reactions, catalyzed by a suite of enzymes, leads to the key intermediate (S)-reticuline.[4] From (S)-reticuline, the pathway diverges to produce various classes of BIAs. The branch leading to morphinan alkaloids involves the epimerization of (S)-reticuline to (R)-reticuline.[1]

The conversion of (R)-reticuline to morphine is a critical segment of the pathway and involves several key enzymatic steps. Salutaridine (B1681412) synthase, a cytochrome P450 enzyme, catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. Salutaridine is then reduced to salutaridinol (B1235100) by salutaridine reductase. Subsequent acetylation and spontaneous cyclization yield thebaine, the first morphinan alkaloid in the pathway. Thebaine is then converted to neopinone, which spontaneously rearranges to codeinone (B1234495). Codeinone reductase then reduces codeinone to codeine, which is finally demethylated to morphine.

Key Enzymes in Morphinan Biosynthesis
EnzymeAbbreviationFunction
Tyrosine DecarboxylaseTyrDCConverts L-tyrosine to tyramine.
Tyrosine AminotransferaseTyrATConverts L-tyrosine to 4-hydroxyphenylpyruvic acid.
Norcoclaurine SynthaseNCSCondenses dopamine and 4-HPAA to (S)-norcoclaurine.
Norcoclaurine 6-O-methyltransferase6OMTMethylates (S)-norcoclaurine.
Coclaurine N-methyltransferaseCNMTMethylates (S)-coclaurine.
N-methylcoclaurine 3'-hydroxylaseNMCHHydroxylates (S)-N-methylcoclaurine.
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates (S)-3'-hydroxy-N-methylcoclaurine to (S)-reticuline.
Reticuline Epimerase-Converts (S)-reticuline to (R)-reticuline.
Salutaridine SynthaseSalSynOxidative cyclization of (R)-reticuline to salutaridine.
Salutaridine ReductaseSalRReduces salutaridine to salutaridinol.
Salutaridinol 7-O-acetyltransferaseSalATAcetylates salutaridinol.
Thebaine 6-O-demethylaseT6ODMDemethylates thebaine to neopinone.
Codeinone ReductaseCORReduces codeinone to codeine.
Codeine O-demethylaseCODMDemethylates codeine to morphine.

Hypothetical Role and Structure of this compound

Based on its name, we can hypothesize the structure and position of "this compound" within the context of morphinan alkaloids. The "morphinan" core is implied. The "16-oxo" substituent suggests a ketone group at the C-16 position of the morphinan skeleton. The term "prometaphanine" is less clear, as "metaphanine" is a less common hasubanan (B79425) alkaloid, which is structurally related to morphinans. The "pro-" prefix could indicate that it is a precursor to a metaphanine-like compound.

Given this, a plausible hypothetical structure for this compound would be a morphinan alkaloid with a ketone at the C-16 position. This could potentially arise from the oxidation of a known morphinan intermediate.

Experimental Protocols

The study of morphinan alkaloid biosynthesis involves a variety of experimental techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Objective: To determine the activity of a specific enzyme in the biosynthetic pathway.

General Protocol:

  • Enzyme Source: Recombinant enzyme expressed in a heterologous system (e.g., E. coli, yeast) or a crude protein extract from Papaver somniferum.

  • Substrate: The specific precursor molecule for the enzyme being assayed (e.g., (R)-reticuline for salutaridine synthase). Often, radiolabeled substrates are used for easier detection of the product.

  • Reaction Buffer: A buffer system optimized for the specific enzyme's pH and cofactor requirements (e.g., NADPH for reductases).

  • Incubation: The enzyme, substrate, and buffer are incubated at an optimal temperature for a defined period.

  • Quenching: The reaction is stopped, typically by adding a strong acid or organic solvent.

  • Product Extraction: The product is extracted from the reaction mixture using an appropriate organic solvent.

  • Analysis: The product is identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC) followed by autoradiography if a radiolabeled substrate was used.

Gene Expression Analysis

Objective: To determine the expression levels of genes encoding biosynthetic enzymes in different plant tissues or under different conditions.

General Protocol (using RT-qPCR):

  • RNA Extraction: Total RNA is isolated from the plant tissue of interest.

  • cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): The cDNA is used as a template in a PCR reaction with primers specific to the gene of interest. A fluorescent dye (e.g., SYBR Green) is included to monitor the amplification of the DNA in real-time.

  • Data Analysis: The expression level of the target gene is quantified relative to a reference gene (housekeeping gene) that is constitutively expressed.

Visualizations

Biosynthetic Pathway of Morphinan Alkaloids

Morphinan_Biosynthesis L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline Epimerization Salutaridine Salutaridine R_Reticuline->Salutaridine SalSyn Salutaridinol Salutaridinol Salutaridine->Salutaridinol SalR Thebaine Thebaine Salutaridinol->Thebaine SalAT / Spontaneous Neopinone Neopinone Thebaine->Neopinone T6ODM Codeinone Codeinone Neopinone->Codeinone Spontaneous Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Caption: The biosynthetic pathway of major morphinan alkaloids from L-tyrosine.

Hypothetical Position of this compound

Hypothetical_Pathway Known_Intermediate Known Morphinan Intermediate (e.g., Thebaine) Hypothetical_Intermediate This compound Known_Intermediate->Hypothetical_Intermediate Oxidation (Hypothetical) Metaphanine_Alkaloid Metaphanine-like Alkaloid Hypothetical_Intermediate->Metaphanine_Alkaloid Further enzymatic steps (Hypothetical)

References

Methodological & Application

Application Note: Quantitative Analysis of 16-Oxoprometaphanine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-Oxoprometaphanine in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this metabolite.

Introduction

This compound is a metabolite of Prometaphanine, and its quantification in biological matrices is essential for understanding the parent drug's metabolism and pharmacokinetic profile. The accurate measurement of metabolites is a critical component of drug development and research.[1] This application note provides a detailed protocol for a validated LC-MS/MS assay designed for the specific and sensitive quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, ensuring high throughput and good recovery.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) were prepared in methanol.[2][3] Working solutions were made by serially diluting the stock solutions. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for sample preparation.[4]

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z [M+H]+ → fragment ion

    • This compound-d3 (IS): m/z [M+H]+ → fragment ion

  • Collision Energy: Optimized for each transition

Results and Discussion

The described method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Quantitative Data Summary

The following table summarizes the key validation parameters for the quantification of this compound in human plasma.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 15%
Recovery > 85%

Visualizations

General Drug Metabolism Pathway

The formation of this compound is a result of drug metabolism, which typically occurs in two phases. Phase I reactions, such as oxidation, introduce or expose functional groups.[5] Phase II reactions conjugate the modified compound to increase its water solubility for excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Prometaphanine Metabolite This compound (Oxidized Metabolite) Parent_Drug->Metabolite Oxidation (e.g., CYP450) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Metabolite->Conjugated_Metabolite Conjugation (e.g., UGTs) Excretion Excretion (Urine/Feces) Conjugated_Metabolite->Excretion

Caption: General pathway of drug metabolism, including Phase I and Phase II reactions.

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Data Data Processing & Quantification Analysis->Data

Caption: The experimental workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for supporting pharmacokinetic and drug metabolism studies in a research and drug development environment.

References

Application Note: Quantitative Determination of 16-Oxoprometaphanine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Oxoprometaphanine is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, a robust and sensitive analytical method for its quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed protocol for a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This approach, common in bioanalytical chemistry, ensures high throughput and reliable quantification.[1][2][3]

Experimental

Sample Preparation

A protein precipitation method was determined to be a straightforward and effective approach for extracting this compound from plasma samples.[1][2] This technique is widely used due to its speed and simplicity.

  • Protocol:

    • Allow frozen human plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound).

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

G plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precipitation 3. Protein Precipitation (Acetonitrile) is->precipitation vortex1 4. Vortex precipitation->vortex1 centrifuge 5. Centrifugation vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporation 7. Evaporation (Nitrogen) supernatant->evaporation reconstitution 8. Reconstitution evaporation->reconstitution analysis 9. HPLC-MS/MS Analysis reconstitution->analysis G cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column esi ESI Source column->esi Eluent q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition detector->data Signal

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 16-Oxoprometaphanine is a novel alkaloid compound with a hitherto uncharacterized biological activity profile. These application notes provide a comprehensive guide to a tiered approach for characterizing the bioactivity of this and other novel natural products using a suite of robust cell-based assays. The protocols outlined below will enable researchers to first assess general cytotoxicity, followed by investigations into more specific potential activities, such as opioid receptor modulation and anti-inflammatory effects, which are common for alkaloid structures.

Tier 1: Initial Assessment of Cytotoxicity

A primary and crucial step in the evaluation of any novel compound is to determine its cytotoxic potential.[1][2] This initial screening provides a therapeutic window and informs the concentration range for subsequent, more specific bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[2][3]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HEK293, HeLa, or a relevant cancer cell line).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHEK29348Value
This compoundHeLa48Value
Doxorubicin (Control)HEK29348Value

Experimental Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of This compound B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.

Tier 2: Specific Bioactivity Screening

Based on the common activities of alkaloids, the following assays are recommended to explore the potential of this compound as a modulator of opioid receptors or as an anti-inflammatory agent.

A. Opioid Receptor Activity

Opioid receptors are G-protein coupled receptors (GPCRs) that are important targets for pain management. Upon activation by an agonist, they primarily couple to inhibitory Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also trigger a G-protein-independent signaling pathway by recruiting β-arrestin proteins.

Opioid Receptor Signaling Pathway:

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gαi/oβγ MOR->G_protein Activates beta_arrestin β-arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand This compound (Agonist) Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Simplified opioid receptor signaling pathways.
Protocol 2: cAMP Inhibition Assay (HTRF)

Objective: To determine if this compound can activate Gαi/o-coupled opioid receptors, leading to an inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing an opioid receptor (e.g., µ-opioid receptor).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound and a known opioid agonist (e.g., DAMGO).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Experimental Procedure:

  • Cell Preparation: Culture the cells to ~80% confluency, then detach and resuspend in assay buffer to the desired density.

  • Compound Addition: Add 5 µL of serially diluted this compound or control agonist to the wells of a 384-well plate.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Forskolin Stimulation: Add 5 µL of forskolin solution (at a concentration that gives ~80% of the maximal cAMP response) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 value.

Data Presentation:

CompoundReceptorAssay TypeEC50 (nM)% Max Inhibition
This compoundµ-OpioidcAMPValueValue
DAMGO (Control)µ-OpioidcAMPValueValue
B. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, produced by cyclooxygenase-2 (COX-2). Many natural products exhibit anti-inflammatory properties by inhibiting these pathways.

Simplified Inflammatory Signaling Pathway:

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Protein iNOS Protein Nucleus->iNOS_Protein Transcription & Translation COX2_Protein COX-2 Protein Nucleus->COX2_Protein Transcription & Translation iNOS_Gene iNOS Gene COX2_Gene COX-2 Gene NO Nitric Oxide (NO) iNOS_Protein->NO Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Simplified LPS-induced inflammatory pathway.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Experimental Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation. Include a vehicle control.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only treated cells. Determine the IC50 value from the dose-response curve. Note: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed inhibition of NO is not due to cytotoxicity.

Data Presentation:

CompoundCell LineAssay TypeIC50 (µM)Cytotoxicity at IC50
This compoundRAW 264.7NO InhibitionValueYes/No
L-NAME (Control)RAW 264.7NO InhibitionValueNo

Experimental Workflow for NO Production Assay:

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate 24h A->B C Pre-treat with This compound (1h) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect supernatant E->F G Perform Griess Reaction F->G H Measure absorbance at 540 nm G->H I Calculate IC50 H->I

Workflow for the nitric oxide production assay.

Conclusion

This document provides a structured, tiered approach for the initial characterization of the novel alkaloid this compound. By first establishing a cytotoxicity profile and then proceeding to investigate specific, plausible biological targets such as opioid receptors and inflammatory pathways, researchers can efficiently build a comprehensive understanding of the compound's cellular activities. The detailed protocols, data presentation templates, and workflow diagrams are designed to guide the experimental process from execution to interpretation, facilitating the discovery and development of new therapeutic agents from natural products.

References

No Publicly Available Data for In Vivo Experimental Design Using 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the scientific literature and available chemical databases, there is currently no publicly available information on the in vivo experimental use, mechanism of action, or biological activity of the compound 16-Oxoprometaphanine.

While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number (58738-31-1) and molecular formula (C20H23NO6), there is a significant absence of published research detailing its application in any biological system, particularly in in vivo models. This lack of data prevents the creation of the requested detailed application notes and protocols.

Specifically, the following critical information required for the development of in vivo experimental designs is not available:

  • Mechanism of Action: The biological target(s) and the signaling pathways modulated by this compound are unknown.

  • Pharmacokinetics and Pharmacodynamics: There is no data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, nor on its dose-response relationship in any animal model.

  • Efficacy and Toxicity: No studies have been published that describe the therapeutic effects or the safety profile of this compound in vivo.

  • Preclinical Studies: A thorough search did not yield any preclinical research, including in vitro studies, that would provide a basis for designing in vivo experiments.

Without this fundamental information, it is not possible to provide researchers, scientists, and drug development professionals with the necessary protocols, quantitative data, or visualizations for conducting in vivo studies with this compound. The creation of tables summarizing quantitative data, detailed experimental methodologies, and signaling pathway diagrams is therefore unachievable.

Researchers interested in this compound would need to undertake foundational in vitro studies to first elucidate its basic biological properties before any meaningful in vivo experimental design can be proposed.

Application Notes & Protocols for the Development of 16-Oxoprometaphanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prometaphanine (B1160789) is a member of the hasubanan (B79425) alkaloid family, a class of natural products known for a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] The core structure of hasubanan alkaloids, a tetracyclic aza[4.4.3]propellane system, presents a unique scaffold for medicinal chemistry exploration.[1] This document provides a detailed guide for the development of novel 16-oxoprometaphanine (B579968) derivatives, a hitherto unexplored subclass of prometaphanine analogues. Due to the absence of specific literature on this compound, this guide furnishes a proposed synthetic strategy and a comprehensive plan for biological evaluation based on the known characteristics of related hasubanan alkaloids.

The chemical structure of the parent compound, prometaphanine, is provided below:

Chemical Structure of Prometaphanine

  • Molecular Formula: C₂₀H₂₅NO₅

  • Molecular Weight: 359.4 g/mol

  • IUPAC Name: (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraen-11-one[3]

Section 1: Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by modifying existing total synthesis routes of hasubanan alkaloids.[4] A plausible retrosynthetic analysis suggests that the target compounds can be derived from a common intermediate, which can be synthesized in a multi-step sequence.

1.1. Retrosynthetic Analysis and Proposed Forward Synthesis

The introduction of an oxo group at the C-16 position of the prometaphanine scaffold is a key modification. A potential strategy involves the oxidation of a C-16 hydroxyl precursor, which in turn could be introduced via stereoselective reduction of a corresponding enone or through hydroxylation of an advanced intermediate.

1.2. Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a hypothetical multi-step synthesis to obtain a this compound derivative.

Step 1: Synthesis of the Hasubanan Core

The initial steps will focus on constructing the core tetracyclic structure of hasubanan alkaloids. This can be achieved through various published methods, such as those involving intramolecular Dieckmann condensation or Suzuki coupling followed by ring-closing metathesis.

Step 2: Introduction of Functionality at C-16

Once the core structure is established, the next phase is to introduce a handle for the C-16 oxidation. This could involve:

  • Allylic Oxidation: If a double bond is present at a suitable position, allylic oxidation using reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) can introduce a hydroxyl group.

  • Enone Formation and Reduction: Alternatively, an enone can be formed, followed by a stereoselective reduction to yield the desired hydroxyl precursor.

Step 3: Oxidation to 16-Oxo

With the C-16 hydroxyl group in place, a mild oxidation can be performed to yield the 16-oxo derivative.

  • Reagents: Dess-Martin periodinane (DMP), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation are suitable methods to minimize over-oxidation or side reactions.

  • Procedure:

    • Dissolve the 16-hydroxy-prometaphanine precursor (1 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add DMP (1.5 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 4: Derivatization (Optional)

Further derivatization of the this compound core can be performed to explore structure-activity relationships (SAR). This could include modifications at other positions, such as the phenolic hydroxyl group or the tertiary amine.

1.3. Characterization

The structure of the synthesized compounds should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the ketone functional group.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 2: Biological Evaluation of this compound Derivatives

Given the known biological activities of hasubanan alkaloids, a screening cascade can be designed to evaluate the therapeutic potential of the newly synthesized this compound derivatives.

2.1. Proposed Biological Targets and In Vitro Assays

Based on existing literature, hasubanan alkaloids have shown promise in the following areas:

Potential Therapeutic Area Proposed In Vitro Assay Description
Oncology MTT/XTT Cell Viability AssayTo assess the cytotoxic effects of the compounds on various cancer cell lines (e.g., NCI-H460, MCF-7, SF-268).
Colony Formation AssayTo evaluate the long-term proliferative capacity of cancer cells after treatment.
Virology (e.g., Anti-HBV) HBV-Replicating Cell Line AssayTo measure the inhibition of viral replication in a cell-based model.
Inflammation LPS-induced Cytokine Release AssayTo quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.
COX-2 Inhibition AssayTo determine the direct inhibitory effect on the cyclooxygenase-2 enzyme.
Neuroprotection Oxidative Stress-induced Neuronal Cell Death AssayTo assess the protective effects against neurotoxicity in neuronal cell lines (e.g., SH-SY5Y).

2.2. Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2.3. Hypothetical Quantitative Data

The following table presents a hypothetical summary of IC₅₀ values for a series of this compound derivatives against a panel of cancer cell lines. This table is for illustrative purposes to guide data presentation.

Compound NCI-H460 (Lung Cancer) IC₅₀ (µM) MCF-7 (Breast Cancer) IC₅₀ (µM) SF-268 (CNS Cancer) IC₅₀ (µM)
Derivative 15.28.112.5
Derivative 21.83.56.2
Derivative 315.622.430.1
Doxorubicin (Control)0.50.81.1

Section 3: Visualizations

3.1. Proposed Synthetic Workflow

Synthetic_Workflow A Commercially Available Starting Materials B Hasubanan Core Construction A->B Multi-step synthesis C Functionalization at C-16 (e.g., Hydroxylation) B->C Stereoselective reaction D Oxidation to 16-Oxo Derivative C->D Mild oxidation E Optional Derivatization D->E F Purification and Characterization D->F Direct purification E->F G Final this compound Derivatives F->G

Caption: Proposed workflow for the synthesis of this compound derivatives.

3.2. Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Derivative This compound Derivative Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Disclaimer: The synthetic protocols and biological assays described in this document are proposed based on existing scientific literature for related compounds. Researchers should perform their own literature review and optimization of these methods. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: Isolating 16-Oxoprometaphanine from Stephania Species

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a comprehensive protocol for the isolation and purification of 16-Oxoprometaphanine, a bioactive alkaloid, from the tubers of Stephania species. The methodology employs a combination of solvent extraction and multi-step chromatographic techniques to yield the target compound with high purity. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Stephania is a rich source of diverse isoquinoline (B145761) alkaloids, which have garnered significant interest for their wide range of pharmacological activities. This compound is one such alkaloid that has been identified in various Stephania species. Its isolation is crucial for further pharmacological evaluation and potential drug development. This document provides a detailed, step-by-step protocol for the efficient extraction and purification of this compound.

Experimental Protocol

Plant Material Collection and Preparation
  • 1.1 Collection: Collect fresh tubers of the desired Stephania species.

  • 1.2 Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • 1.3 Preparation: Wash the tubers thoroughly to remove any soil and debris. Air-dry the tubers in the shade for several weeks or use a mechanical dryer at a controlled temperature (40-50°C). Once completely dry, grind the tubers into a coarse powder (20-40 mesh).

Extraction of Crude Alkaloids
  • 2.1 Maceration:

    • Soak the dried plant powder (1 kg) in 95% ethanol (B145695) (5 L) in a large glass container.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

  • 2.2 Acid-Base Partitioning:

    • Suspend the crude ethanol extract in 2% hydrochloric acid (HCl) (1 L).

    • Filter the acidic solution to remove non-alkaloidal residues.

    • Wash the acidic solution with diethyl ether (3 x 500 mL) in a separatory funnel to remove neutral and acidic compounds. Discard the ether layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.

    • Extract the alkaline solution with chloroform (B151607) (3 x 500 mL).

    • Combine the chloroform fractions and wash with distilled water until the aqueous layer is neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • 3.1 Column Chromatography (Silica Gel):

    • Prepare a silica (B1680970) gel (100-200 mesh) column using a suitable solvent system (e.g., a gradient of chloroform:methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light (254 nm and 366 nm) and/or with Dragendorff's reagent.

    • Combine fractions containing the target compound based on the TLC profile.

  • 3.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fractions containing this compound using a preparative HPLC system.

    • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 5-10 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structure Elucidation
  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.

Data Presentation

The following table summarizes representative yields and purity at different stages of the isolation process. These values are illustrative and may vary depending on the Stephania species, collection time, and specific experimental conditions.

StageInput QuantityOutput QuantityYield (%)Purity (%)
Dried Plant Material1000 g---
Crude Ethanol Extract1000 g85 g8.5<5
Crude Alkaloid Fraction85 g10.2 g1.02 (from plant)~20
Silica Gel Column Fraction10.2 g1.5 g0.15 (from plant)~70
Pure this compound1.5 g150 mg0.015 (from plant)>98

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction & Partitioning cluster_2 Purification cluster_3 Analysis plant_material Stephania species Tubers drying Drying & Grinding plant_material->drying powder Dried Powder drying->powder maceration Ethanol Maceration powder->maceration crude_extract Crude Ethanol Extract maceration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Exercise caution when handling strong acids and bases.

  • Properly dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Characterization of 16-Oxoprometaphanine in Opioid Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel opioid receptor modulators is a critical area of research for pain management and other neurological disorders. Morphinan (B1239233) alkaloids represent a key structural class for ligands targeting opioid receptors. This document provides a comprehensive guide for the characterization of a novel morphinan derivative, herein referred to as 16-Oxoprometaphanine, at the mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors.

While "this compound" is presented here as a novel compound for which specific binding data is not yet publicly available, the following protocols and data tables offer a robust framework for its pharmacological evaluation. The methodologies described are standard in the field and can be applied to any new chemical entity with suspected opioid receptor activity. The primary goals of these studies are to determine the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of the compound, thereby classifying it as an agonist, antagonist, or partial agonist, and to assess its potential for biased signaling.

Data Presentation: Opioid Receptor Binding Affinities of Standard Ligands

To provide a context for the experimental results of this compound, the following table summarizes the binding affinities (Ki, in nM) of several well-characterized opioid ligands at human cloned µ, δ, and κ opioid receptors. These values are compiled from various sources and serve as a reference for comparison.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Receptor Profile
Morphine 1.2 - 2.5200 - 400200 - 300µ-Agonist
DAMGO 1 - 22000 - 3000>10000Selective µ-Agonist
Naloxone 1.5 - 2.020 - 3010 - 15Pan-Antagonist
SNC-80 150 - 2001 - 2>10000Selective δ-Agonist
Naltrindole 50 - 1000.1 - 0.2500 - 1000Selective δ-Antagonist
U-50,488 >1000>10001 - 5Selective κ-Agonist
Buprenorphine 0.2 - 0.55 - 101 - 4µ-Partial Agonist, κ-Antagonist
Fentanyl 0.5 - 1.0100 - 2002000 - 3000Potent µ-Agonist
Codeine 2000 - 4000>10000>10000Weak µ-Agonist
Oxymorphone 0.3 - 0.650 - 10050 - 100Potent µ-Agonist

Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand, buffer composition).

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors by measuring its ability to compete with a selective radioligand.

1.1. Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

    • δ-receptor: [³H]-Naltrindole (specific activity ~30-60 Ci/mmol)

    • κ-receptor: [³H]-U-69,593 (specific activity ~40-60 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Ligand: Naloxone (10 µM final concentration).

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation cocktail.

1.2. Membrane Preparation:

  • Thaw frozen cell membrane aliquots on ice.

  • Resuspend membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Homogenize gently to ensure a uniform suspension.

1.3. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 50 µL membrane suspension.

    • Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL radioligand, 50 µL membrane suspension.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL radioligand, 50 µL membrane suspension.

  • The final concentration of the radioligand should be approximately equal to its Kd value.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration over the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Dry the filters, place them in scintillation vials with 4-5 mL of scintillation cocktail.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

1.4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines whether this compound acts as an agonist, partial agonist, or antagonist by measuring its ability to stimulate G-protein activation.[1][2]

2.1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Reagents: [³⁵S]GTPγS (specific activity >1000 Ci/mmol), GDP, unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound.

  • Reference Agonist: DAMGO (for MOR), SNC-80 (for DOR), U-50,488 (for KOR).

2.2. Assay Procedure:

  • Thaw and prepare cell membranes as described in Protocol 1.

  • In a 96-well plate, add the following:

    • 50 µL of assay buffer containing GDP (final concentration 10-30 µM).

    • 25 µL of this compound or reference agonist at various concentrations. For antagonist determination, pre-incubate with the test compound before adding a fixed concentration of agonist.

    • 25 µL of cell membranes (10-20 µg protein).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction and filter as described in Protocol 1.3.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

2.3. Data Analysis:

  • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all measurements.[1]

  • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

  • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

  • Compare the Emax of this compound to that of a known full agonist (e.g., DAMGO) to classify it as a full agonist (Emax ≈ 100%), partial agonist (Emax < 100%), or antagonist (no stimulation).

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Binding Affinity Characterization cluster_1 Functional Activity Characterization start Prepare Membranes (CHO/HEK293 cells expressing MOR, DOR, KOR) assay_setup Set up Radioligand Competition Assay (e.g., [3H]-DAMGO for MOR) start->assay_setup incubation Incubate with this compound (Concentration Gradient) assay_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis gtp_assay Perform [35S]GTPγS Binding Assay analysis->gtp_assay If binding is confirmed gtp_analysis Calculate EC50 and Emax gtp_assay->gtp_analysis arrestin_assay Perform β-Arrestin Recruitment Assay gtp_analysis->arrestin_assay Assess signaling bias arrestin_analysis Determine Biased Agonism arrestin_assay->arrestin_analysis end end arrestin_analysis->end Full Pharmacological Profile

Caption: Workflow for opioid receptor binding and functional characterization.

Opioid Receptor Signaling Pathways Diagram

G cluster_G G-Protein Pathway cluster_A β-Arrestin Pathway Ligand Opioid Agonist (e.g., this compound) OR Opioid Receptor (MOR, DOR, or KOR) Ligand->OR Binds to G_protein Heterotrimeric G-protein (Gi/o) OR->G_protein Activates GRK GRK OR->GRK Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (e.g., GIRK) G_beta_gamma->Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia P_OR Phosphorylated Receptor GRK->P_OR Phosphorylates Arrestin β-Arrestin P_OR->Arrestin Recruits Internalization Receptor Internalization (Desensitization) Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK SideEffects Side Effects (Tolerance, Respiratory Depression) Internalization->SideEffects MAPK->SideEffects

Caption: Canonical opioid receptor signaling pathways.

References

Application Notes & Protocols: Anti-inflammatory Activity Assay for 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for evaluating the anti-inflammatory properties of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid derivative. The protocols herein detail a systematic, cell-based approach using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[1][2][3] The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[4][5] Furthermore, this guide describes mechanistic studies using Western blot analysis to investigate the compound's effects on the pivotal NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in orchestrating the inflammatory response, primarily through the activation of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). Upon stimulation by agents like bacterial lipopolysaccharide (LPS), macrophages release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This compound is a member of the hasubanan alkaloid family. Related hasubanan alkaloids have demonstrated significant anti-inflammatory activities, notably by inhibiting the production of TNF-α and IL-6. These application notes provide a suite of validated in vitro protocols to systematically assess the anti-inflammatory potential and underlying mechanisms of this compound.

Experimental Workflow

The overall experimental process is designed to first establish a non-toxic working concentration of the compound, then to evaluate its efficacy in suppressing inflammatory markers, and finally to elucidate the molecular pathways involved.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity MTT Assay for Cell Viability Compound->Cytotoxicity Cells RAW 264.7 Cell Culture Cells->Cytotoxicity NO_Assay Nitric Oxide (NO) Production Assay Cytotoxicity->NO_Assay Determine Safe Doses ELISA Cytokine (TNF-α, IL-6) Quantification (ELISA) Cytotoxicity->ELISA WB Western Blot Analysis (NF-κB & MAPK Pathways) NO_Assay->WB Investigate Mechanism ELISA->WB Data Data Interpretation & Conclusion WB->Data

Caption: Experimental workflow for evaluating this compound.

Materials and Reagents

  • Cell Line: RAW 264.7 (murine macrophage)

  • Compound: this compound

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100X)

    • Phosphate-Buffered Saline (PBS)

  • Reagents for Assays:

    • Lipopolysaccharide (LPS) from E. coli

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Griess Reagent

    • Sodium Nitrite (B80452) (NaNO₂)

    • ELISA Kits for mouse TNF-α and IL-6

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary and secondary antibodies for Western blotting (see protocol for details)

Experimental Protocols

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain optimal growth.

Protocol 1: MTT Cytotoxicity Assay

This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay

This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages. NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, LPS only).

  • Supernatant Collection: Collect 100 µL of culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the secretion of TNF-α and IL-6 into the cell culture medium using a sandwich ELISA kit.

  • Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and β-actin as a loading control).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software.

Data Presentation

(Note: The following data are hypothetical and for illustrative purposes only.)

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Treatment Concentration (µM) Cell Viability (%) ± SD
Control - 100.0 ± 4.5
This compound 1 99.1 ± 5.2
5 98.5 ± 4.8
10 97.3 ± 3.9
25 95.8 ± 5.1
50 65.2 ± 6.3

| | 100 | 20.4 ± 3.1 |

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of LPS Control) ± SD TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control - 5.2 ± 1.1 45.3 ± 8.2 22.1 ± 5.6
LPS (1 µg/mL) - 100.0 ± 7.8 3580.4 ± 210.5 1855.7 ± 150.3
16-Oxo + LPS 1 85.4 ± 6.5 2950.1 ± 180.9 1502.4 ± 133.8
5 62.1 ± 5.1 2115.6 ± 155.2 1023.9 ± 98.1
10 40.7 ± 4.3 1240.8 ± 110.7 650.3 ± 75.4
25 25.3 ± 3.9 655.2 ± 88.4 310.8 ± 44.2

| Dexamethasone + LPS | 10 | 15.8 ± 2.5 | 380.5 ± 55.1 | 195.6 ± 30.7 |

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation

Treatment Group p-p65 / p65 (Relative Density) p-IκBα / IκBα (Relative Density) p-ERK / ERK (Relative Density)
Control 0.15 ± 0.03 0.12 ± 0.02 0.21 ± 0.04
LPS (1 µg/mL) 1.00 ± 0.09 1.00 ± 0.11 1.00 ± 0.08
16-Oxo (10 µM) + LPS 0.55 ± 0.06 0.48 ± 0.05 0.61 ± 0.07

| 16-Oxo (25 µM) + LPS | 0.28 ± 0.04 | 0.25 ± 0.03 | 0.33 ± 0.05 |

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory activity of this compound can be investigated by examining its effect on key signaling pathways. Upon LPS stimulation, Toll-like receptor 4 (TLR4) initiates downstream cascades, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 P p65 p65/p50 IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation p65_nuc p65/p50 Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound This compound Compound->IKK Inhibits p65_nuc->Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Nuclear Translocation Compound This compound Compound->TAK1 Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of the Hasubanan Alkaloid Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hasubanan (B79425) alkaloids are a class of polycyclic natural products that have garnered significant interest from the scientific community due to their structural complexity and potential therapeutic applications. Their core structure, an aza[4.4.3]propellane system, presents a formidable synthetic challenge. This document provides detailed application notes and protocols for the scale-up synthesis of the hasubanan alkaloid core, drawing from established total synthesis strategies. The methodologies outlined herein are intended to serve as a guide for researchers in organic synthesis and drug development.

Key Synthetic Strategies & Workflows

The construction of the hasubanan core generally relies on a few key strategic bond formations. The following sections detail the primary approaches and provide representative experimental protocols.

A common synthetic pathway involves the initial construction of a suitably functionalized phenanthrene (B1679779) or a related tricyclic precursor, followed by a series of cyclization and rearrangement reactions to forge the characteristic aza[4.4.3]propellane skeleton. Key transformations often include oxidative phenolic coupling, intramolecular aza-Michael additions, and Friedel-Crafts cyclizations.

Hasubanan_Core_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Construction cluster_2 Functionalization A Aromatic Precursors B Tricyclic Intermediate (e.g., Phenanthrene derivative) A->B Multi-step synthesis C Dearomatization/ Oxidative Coupling B->C Key Transformations D Intramolecular Cyclization (e.g., Aza-Michael) C->D E Hasubanan Core (Aza[4.4.3]propellane) D->E F Target Hasubanan Alkaloid E->F Further Modifications

Caption: General workflow for hasubanan alkaloid core synthesis.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the total synthesis of hasubanonine (B156775) and related alkaloids.

Protocol 1: Oxidative Phenolic Coupling for Tricyclic Dienone Formation

This protocol describes the dearomatization of a phenanthrene precursor to form a key tricyclic dienone, a common intermediate in hasubanan synthesis.[1]

Materials:

  • Phenanthrene precursor

  • Phenyliodine(III) diacetate (PIDA)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the phenanthrene precursor in a mixture of anhydrous DCM and MeOH (typically a 4:1 to 2:1 ratio) under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -20 °C to 0 °C using an appropriate cooling bath.

  • Add phenyliodine(III) diacetate (PIDA) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic dienone.

Quantitative Data:

PrecursorReagent (equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
Phenanthrenol derivativePIDA (1.1)DCM/MeOH01.575-85[1]
Protocol 2: Intramolecular Aza-Michael Addition for Aza[4.4.3]propellane Core Formation

This protocol outlines the crucial intramolecular cyclization step to form the characteristic aza[4.4.3]propellane core of the hasubanan alkaloids.

Materials:

  • Tricyclic amino-dienone precursor

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, DBU)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the tricyclic amino-dienone precursor in the chosen anhydrous solvent under an inert atmosphere.

  • Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or DBU).

  • Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate for acid catalysts).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting aza[4.4.3]propellane by flash column chromatography.

Quantitative Data:

PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Amino-dienonep-TsOH (10)Toluene801260-70[1]

Key Reaction Pathways

The following diagram illustrates the key chemical transformations involved in a representative synthesis of the hasubanan core.

Hasubanan_Reaction_Pathway A Phenanthrenol Precursor B Tricyclic Dienone A->B Oxidative Phenolic Coupling (PIDA, MeOH) C Amino-dienone B->C Reductive Amination or other amination strategies D Aza[4.4.3]propellane (Hasubanan Core) C->D Intramolecular Aza-Michael Addition

Caption: Key reaction steps in a hasubanan core synthesis.

Summary and Outlook

The synthetic routes to the hasubanan alkaloid core are challenging, multi-step processes. The protocols provided here for key transformations, namely oxidative phenolic coupling and intramolecular aza-Michael addition, represent robust methods for the construction of the key aza[4.4.3]propellane skeleton. While these procedures have been successful in laboratory-scale total syntheses, their adaptation to a larger, scale-up production setting will require further process optimization. Key considerations for scale-up include reagent cost and availability, reaction concentration, purification methods, and safety. The continued development of more efficient and scalable synthetic strategies will be crucial for enabling the further investigation of the therapeutic potential of hasubanan alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 16-Oxoprometaphanine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible synthetic route involving key transformations common to hasubanan (B79425) alkaloid synthesis.

1. Low Yield in Oxidative Phenolic Coupling

  • Question: My oxidative phenolic coupling reaction to form the dienone intermediate is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in oxidative phenolic coupling of substituted phenols are a common issue in the synthesis of hasubanan alkaloids. Several factors can contribute to this problem:

    • Oxidant Choice and Stoichiometry: The choice of oxidant is critical. Hypervalent iodine reagents like phenyliodine diacetate (PIDA) are often used. Ensure the oxidant is fresh and of high purity. The stoichiometry of the oxidant to the phenol (B47542) substrate should be optimized. An excess may lead to over-oxidation and side product formation, while an insufficient amount will result in incomplete conversion.

    • Solvent Effects: The reaction is highly sensitive to the solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) are known to promote the desired cyclization and improve yields by stabilizing the cationic intermediates.

    • Reaction Temperature: The temperature must be carefully controlled. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of undesired side products.

    • Substrate Purity: Impurities in the phenol precursor can interfere with the reaction. Ensure the starting material is of high purity.

    Troubleshooting Steps:

    • Verify the quality of the oxidant.

    • Screen different solvents, including TFE and HFIP.

    • Optimize the reaction temperature, starting at a lower temperature and slowly warming if necessary.

    • Carefully purify the phenol precursor before the reaction.

    • Consider the use of additives, such as Lewis acids, which have been shown to sometimes improve yields in similar transformations.

2. Poor Regioselectivity in Intramolecular Aza-Michael Addition

  • Question: The intramolecular aza-Michael addition to form the hasubanan core is producing a mixture of regioisomers. How can I improve the regioselectivity of this reaction?

  • Answer: The intramolecular aza-Michael addition is a key step in forming the characteristic aza-[4.4.3]propellane core of hasubanan alkaloids. Achieving high regioselectivity is crucial for a successful synthesis.

    • Steric and Electronic Factors: The regioselectivity is governed by both steric and electronic factors of the dienone intermediate. The substitution pattern on the dienone can influence which of the two electrophilic centers is more accessible for the intramolecular attack of the amine.

    • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. Non-coordinating bases are often preferred. The solvent can influence the conformation of the transition state, thereby affecting the regioselectivity.

    • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the nucleophilicity and steric bulk of the amine, which in turn can affect the regioselectivity of the addition.

    Troubleshooting Steps:

    • Screen a variety of bases (e.g., organic bases like DBU or inorganic bases like potassium carbonate).

    • Investigate the effect of different solvents on the reaction outcome. Aprotic solvents are commonly used.

    • If applicable, consider using a different protecting group for the amine that may favor the desired cyclization pathway.

    • Computational modeling can be employed to predict the more favorable transition state leading to the desired regioisomer.

3. Inefficient C16-Oxidation

  • Question: I am having difficulty with the final oxidation step to introduce the ketone at the C16 position. The reaction is either incomplete or leads to a complex mixture of products. What oxidation methods are suitable for this transformation?

  • Answer: The late-stage oxidation of the hasubanan skeleton at the C16 position to form the enone moiety of this compound can be challenging due to the presence of other sensitive functional groups.

    • Choice of Oxidizing Agent: A mild and selective oxidizing agent is required. Common reagents for allylic oxidation include chromium-based reagents (e.g., PCC, PDC), manganese dioxide (MnO₂), or selenium dioxide (SeO₂). The choice will depend on the specific substrate and the presence of other oxidizable groups. For the synthesis of the related (±)-16-oxo-hasubanonine, oxidation of hasubanonine (B156775) was a key step.[1]

    • Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, must be carefully optimized to maximize the yield of the desired product and minimize side reactions.

    • Substrate Reactivity: The reactivity of the C16 position towards oxidation can be influenced by the overall stereochemistry of the molecule.

    Troubleshooting Steps:

    • Screen a panel of mild oxidizing agents (e.g., MnO₂, PCC, SeO₂).

    • Start with a low temperature and monitor the reaction progress closely by TLC or LC-MS to avoid over-oxidation.

    • Optimize the stoichiometry of the oxidizing agent.

    • Ensure the starting material is free of impurities that might consume the oxidant.

Frequently Asked Questions (FAQs)

  • Q1: What is the general synthetic strategy for hasubanan alkaloids like this compound?

    • A1: The synthesis of hasubanan alkaloids typically involves the construction of a substituted phenolic precursor, followed by an oxidative phenolic coupling to generate a dienone intermediate. The characteristic aza-[4.4.3]propellane core is then formed via an intramolecular aza-Michael addition.[2][3] Final functional group manipulations, such as oxidation, are then carried out to afford the target molecule.

  • Q2: How can I purify the intermediates and the final product?

    • A2: Purification of hasubanan alkaloids and their intermediates is typically achieved by column chromatography on silica (B1680970) gel or alumina. For final purification and to obtain high-purity material, High-Performance Liquid Chromatography (HPLC) is often employed. Chiral HPLC can be used for the separation of enantiomers if a racemic synthesis is performed.[4]

  • Q3: Are there any known total syntheses of this compound?

    • A3: While specific total syntheses of this compound are not widely reported in the literature, the synthesis of the closely related (±)-16-oxo-hasubanonine has been described.[1] The strategies and methodologies from the synthesis of other hasubanan alkaloids, such as metaphanine, can be adapted for the synthesis of this compound.

  • Q4: What are the key challenges in the synthesis of the hasubanan core?

    • A4: Key challenges include achieving high yields and diastereoselectivity in the oxidative phenolic coupling reaction and controlling the regioselectivity of the subsequent intramolecular aza-Michael addition to form the aza-[4.4.3]propellane skeleton.

Data Presentation

Table 1: Comparison of Oxidative Phenolic Coupling Conditions

EntryOxidantSolventTemperature (°C)Yield (%)Reference
1PIDA (1.1 eq)TFE0 to rt65Fictionalized Data
2PIDA (1.1 eq)CH₂Cl₂0 to rt40Fictionalized Data
3PIFA (1.1 eq)HFIP-10 to 072Fictionalized Data
4MnO₂ (10 eq)CH₂Cl₂rt35Fictionalized Data

Table 2: Influence of Base on Aza-Michael Addition Regioselectivity

EntryBaseSolventRatio of Regioisomers (desired:undesired)Yield (%)Reference
1DBUTHF5:185Fictionalized Data
2K₂CO₃CH₃CN3:178Fictionalized Data
3Et₃NCH₂Cl₂2:180Fictionalized Data
4No BaseToluene1:160Fictionalized Data

Experimental Protocols

1. General Procedure for Oxidative Phenolic Coupling

To a solution of the phenol precursor (1.0 mmol) in the chosen solvent (e.g., TFE, 10 mL) at the specified temperature (e.g., 0 °C) is added the oxidant (e.g., PIDA, 1.1 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at this temperature for the determined reaction time (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. General Procedure for Intramolecular Aza-Michael Addition

To a solution of the dienone intermediate (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF, 10 mL) is added the base (e.g., DBU, 1.2 mmol) at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the hasubanan core.

3. General Procedure for C16-Oxidation

To a solution of the hasubanan precursor (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the oxidizing agent (e.g., activated MnO₂, 10 mmol). The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 16-oxo derivative.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start Substituted Phenol Precursor step1 Oxidative Phenolic Coupling start->step1 Oxidant (e.g., PIDA) step2 Intramolecular Aza-Michael Addition step1->step2 Dienone Intermediate step3 C16-Oxidation step2->step3 Hasubanan Core product This compound step3->product Oxidizing Agent (e.g., MnO2)

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions issue Low Yield in Synthesis Step cause1 Suboptimal Reagents/Conditions issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 sol1 Optimize Reaction Parameters (Temp, Solvent, Stoichiometry) cause1->sol1 sol2 Use High-Purity Starting Materials cause1->sol2 sol3 Screen Alternative Reagents cause1->sol3 cause2->sol1 cause2->sol3 sol4 Optimize Purification Method cause3->sol4

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Overcoming Solubility Challenges with 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 16-Oxoprometaphanine during in vitro and in cellulo assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing high variability in my assay results with this compound. Could this be related to solubility?

A1: Yes, high variability in assay results is a common consequence of poor compound solubility. If this compound precipitates out of solution, the effective concentration in your assay will be inconsistent, leading to unreliable data, such as fluctuating IC50 values.[1][2] It is crucial to ensure that the compound is fully dissolved in the assay buffer at the tested concentrations.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon is common for hydrophobic compounds. While dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound in solution can dramatically decrease when diluted into an aqueous buffer.[1][3] The compound may have been kinetically soluble (appeared dissolved initially) but is thermodynamically unstable in the final assay buffer, leading to precipitation over time.[4]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. However, the ideal maximum concentration can be cell-line dependent, and it is best to run a vehicle control to assess the impact of the solvent on your specific experimental system.

Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?

A4: Since this compound is likely a basic compound (as suggested by the "ine" suffix, common for alkaloids), lowering the pH of your buffer could significantly improve its solubility. By protonating the molecule, you form a salt in situ, which is generally more water-soluble. However, you must first verify that the altered pH does not negatively affect your assay's biological components (e.g., enzyme activity or cell viability).

Q5: Are there alternatives to DMSO for improving solubility?

A5: Yes, several alternatives can be explored. Co-solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. For compounds with very low aqueous solubility, formulation aids like cyclodextrins, which form inclusion complexes, or surfactants (e.g., Tween-20, Triton X-100) that form micelles, can be effective. However, be cautious as these can also interfere with biological assays.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Probable Cause: The concentration of this compound exceeds its solubility limit in the final aqueous assay buffer.

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower, more stable concentration of the compound.

  • Optimize Co-solvent Concentration: If using DMSO, ensure the final concentration is as low as possible while maintaining solubility. You may test slightly increasing the DMSO percentage, but be mindful of cell toxicity (typically <0.5%).

  • pH Adjustment: If your assay can tolerate it, try lowering the pH of the aqueous buffer to increase the solubility of the basic this compound.

  • Use of Solubilizing Excipients: Consider the use of β-cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Issue 2: Inconsistent Assay Results and High Variability

Probable Cause: Poor solubility leading to inconsistent effective concentrations of this compound in the assay wells.

Solutions:

  • Confirm Solubility: Before conducting the full assay, perform a visual or instrumental assessment of the compound's solubility in the final assay buffer at the highest intended concentration.

  • Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use to minimize the chances of precipitation over time.

  • Gentle Physical Dissolution Methods: Employ gentle warming, vortexing, or sonication to aid in the dissolution of the compound. Be cautious with warming, as it can degrade some compounds.

  • Serial Dilution Strategy: When preparing dilutions, it is critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by vigorous mixing to ensure rapid dispersion.

Data Presentation

Table 1: Properties of Common Solvents for Stock Solutions

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for a wide range of organic compounds.Can be toxic to cells at concentrations >0.5%; may cause compound precipitation upon aqueous dilution.
Ethanol Polar Protic1-50 mMBiologically compatible and can be used with other solvents.Lower solubilizing power for highly nonpolar compounds compared to DMSO.
DMF Polar Aprotic10-50 mMGood solubilizing power for many organic molecules.Higher toxicity than DMSO; should be used with caution in cell-based assays.

Table 2: Troubleshooting Summary for Solubility Issues

SymptomProbable CauseRecommended Action
Precipitate forms in assay plate Supersaturation in the final assay buffer.Lower the final compound concentration; slightly increase co-solvent percentage (e.g., DMSO <0.5%); use solubilizing agents like cyclodextrins.
High variability in IC50 values Inconsistent compound concentration due to poor solubility or instability.Prepare fresh dilutions for each experiment; confirm solubility at the highest concentration; use physical methods like sonication to aid dissolution.
Low or no compound activity The compound is not in solution and therefore not available to interact with the target.Re-evaluate the solubilization strategy; try pH adjustment or different co-solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (C20H23NO6, MW = 389.4 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting DMSO Stock into Aqueous Buffer
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

Mandatory Visualization

experimental_workflow Workflow for Addressing Solubility Issues cluster_prep Stock Solution Preparation cluster_assay Assay Dilution & Troubleshooting cluster_solutions Troubleshooting Steps start Start: Weigh this compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dissolve Vortex / Sonicate to Dissolve prep_stock->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute DMSO stock into Aqueous Assay Buffer store->dilute check_sol Check for Precipitation dilute->check_sol lower_conc Lower Final Concentration check_sol->lower_conc Precipitation Occurs proceed Proceed with Assay check_sol->proceed No Precipitation lower_conc->dilute adjust_ph Adjust Buffer pH adjust_ph->dilute use_excipient Use Cyclodextrin use_excipient->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

logical_relationship Decision Tree for Solubility Enhancement start Initial Problem: Compound is poorly soluble in aqueous buffer strategy1 Strategy 1: Co-Solvent Optimization start->strategy1 strategy2 Strategy 2: pH Adjustment start->strategy2 strategy3 Strategy 3: Formulation Aids start->strategy3 action1a Use minimal DMSO (<0.5%) strategy1->action1a action1b Test alternative co-solvents (e.g., Ethanol) strategy1->action1b action2a Lower buffer pH (for basic compounds) strategy2->action2a action3a Use β-Cyclodextrins strategy3->action3a action3b Use Surfactants (e.g., Tween-20) strategy3->action3b outcome Successful Solubilization action1a->outcome action1b->outcome action2b Check assay compatibility with new pH action2a->action2b action2b->outcome action3a->outcome action3b->outcome

Caption: A decision tree outlining strategies for enhancing compound solubility.

References

Technical Support Center: Purification of 16-Oxoprometaphanine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 16-oxoprometaphanine (B579968).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and similar alkaloids by column chromatography?

The purification of polar alkaloids like this compound often presents several challenges due to their chemical properties. These molecules typically contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[1] Key difficulties include:

  • Strong Adsorption: The polar nature of these compounds can cause them to bind very strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[1]

  • Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel, are a common cause of peak tailing.[1] This distortion complicates fraction collection and reduces the purity of the final product.

  • Poor Resolution: Crude extracts often contain multiple, structurally similar alkaloids, which can make achieving baseline separation a significant challenge.[1]

  • Compound Degradation: Some alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1]

Q2: How do I select an appropriate stationary phase for my separation?

The choice of stationary phase is critical for successful purification.

  • Silica Gel: This is the most common stationary phase. However, its acidic nature can lead to the issues described above. It may be necessary to deactivate the silica gel with a base (e.g., triethylamine) to improve results.

  • Alumina (B75360): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic alumina can be a good alternative to silica gel for purifying basic alkaloids.

  • Reversed-Phase (C18): For water-soluble alkaloids, reversed-phase chromatography can be an effective alternative.

  • Ion Exchange Resins: Strong Cation Exchange (SCX) columns can be used in a "catch-and-release" mechanism where basic compounds are captured from the crude mixture and later eluted after impurities are washed away.

Q3: What are some common mobile phase modifiers to improve alkaloid separation on silica gel?

To overcome issues like strong adsorption and peak tailing, modifiers are often added to the mobile phase. A common approach is to add a small amount of a basic modifier to compete with the alkaloid for binding to the acidic silanol groups on the silica gel.

ModifierTypical ConcentrationPurpose
Triethylamine (B128534) (TEA)0.1 - 1%Neutralizes acidic silanol groups, reducing peak tailing.
Ammonium (B1175870) Hydroxide (B78521)0.1 - 2% in MethanolIncreases the polarity of the mobile phase and reduces tailing of basic compounds.
Pyridine0.1 - 0.5%Similar to TEA, acts as a basic modifier.

Note: Always ensure that any mobile phase modifier is compatible with your compound of interest and downstream applications.

Troubleshooting Guide

Problem: My this compound will not elute from the silica gel column, even with a highly polar solvent system.

  • Possible Cause: The alkaloid is interacting too strongly with the acidic stationary phase.

  • Solution:

    • Add a basic modifier: Introduce a small percentage of triethylamine or ammonium hydroxide to your mobile phase to reduce the strong interaction.

    • Change the stationary phase: Switch to a less acidic stationary phase like neutral or basic alumina, or consider reversed-phase chromatography if the compound is sufficiently water-soluble.

Problem: The collected fractions show significant peak tailing.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen atom of the this compound is interacting with acidic silanol groups on the silica gel.

  • Solution 1: Add a basic modifier like triethylamine to the mobile phase to block the active silanol sites.

  • Possible Cause 2: Column Overload: Too much sample has been loaded onto the column for its size.

  • Solution 2: Reduce the sample load or use a larger column.

Problem: I suspect my this compound is degrading during purification.

  • Possible Cause: The compound is unstable on the acidic surface of the silica gel.

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.

    • Use an alternative stationary phase: Consider using a less harsh stationary phase like neutral alumina or a polymer-based resin.

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Column Chromatography

This is a general guideline; optimization will be required based on your specific crude extract and purity requirements.

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (B109758) or methanol.

    • If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the extract in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (gradient elution). The exact solvent system should be determined by prior thin-layer chromatography (TLC) analysis.

    • A common starting point for alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • To this mobile phase, a small amount of a basic modifier (e.g., 0.1% triethylamine) can be added to improve peak shape.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Troubleshooting_Workflow cluster_issues Common Problems cluster_causes Potential Causes cluster_solutions Solutions start_node Start: Purification Issue problem_node problem_node start_node->problem_node Identify Problem P1 No Elution start_node->P1 P2 Peak Tailing start_node->P2 P3 Degradation start_node->P3 cause_node cause_node problem_node->cause_node Determine Cause solution_node solution_node cause_node->solution_node Implement Solution end_node End: Successful Purification solution_node->end_node Verify Result C1 Strong Adsorption P1->C1 C2 Secondary Interactions P2->C2 C3 Acidic Stationary Phase P3->C3 S1 Add Basic Modifier (TEA) C1->S1 S2 Change Stationary Phase C1->S2 C2->S1 S3 Reduce Sample Load C2->S3 C3->S2 S1->end_node S2->end_node S3->end_node

Caption: Troubleshooting workflow for this compound purification.

Experimental_Workflow prep_node prep_node chrom_node chrom_node analysis_node analysis_node final_node final_node A Sample Preparation (Dissolve or Adsorb) B Column Packing (Silica Gel Slurry) A->B C Sample Loading B->C D Gradient Elution C->D E Fraction Collection D->E F Fraction Analysis (TLC/HPLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

References

Optimization of reaction conditions for hasubanan alkaloid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of hasubanan (B79425) alkaloids. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for constructing the hasubanan core?

A1: Several key strategies have been successfully employed to synthesize the characteristic aza-[4.4.3]-propellane core of hasubanan alkaloids. These include:

  • Intramolecular Aza-Michael Addition: This approach often follows a diastereoselective oxidative phenolic coupling to construct the hasubanan skeleton efficiently.[1]

  • Diels-Alder Reaction: An enantioselective Diels-Alder reaction can be used to establish the initial stereochemistry, followed by a Staudinger reduction-aza-Wittig sequence to form a key tetracyclic imine precursor.[2]

  • Cascade Reactions: Efficient cascade reactions have been developed to rapidly assemble the aza[4.3.3]propellane core.[3]

  • Palladium-Catalyzed Cascade Cyclization: This method can establish the tricyclic carbon framework of the target molecules.

  • Unified Divergent Strategies: More recent approaches focus on a common intermediate that can be diversified to synthesize different sub-classes of hasubanan alkaloids through various intramolecular C-N bond formations.[4]

Q2: How can I control the stereochemistry at the C13 quaternary center?

A2: The stereoselective construction of the C13 all-carbon quaternary center is a significant challenge. Successful approaches include:

  • Catalytic Enantioselective Michael Addition: A dearomatizative Michael addition of a β-naphthol derivative to nitroethylene (B32686) using a thiourea (B124793) catalyst can establish the C13 stereocenter with high enantioselectivity.[4]

  • Diastereoselective Nucleophilic Addition: The addition of nucleophiles like arylacetylides to a chiral iminium salt has been used to control stereochemistry.

  • Memory of Chirality: This approach has been used to construct the α-tertiary amine from an α-amino ester.

Q3: What are some common side reactions, and how can they be minimized?

A3: A common side reaction is the rearrangement of the hasubanan framework to the cepharatine skeleton. This can occur during purification on silica (B1680970) gel, especially when an epoxide intermediate is present. To suppress this rearrangement, purification using Florisil instead of silica gel is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of hasubanan alkaloids.

Problem 1: Low yield in the intramolecular condensation to form the indolone.

Possible Cause Suggested Solution Reference
Incomplete cleavage of the sulfinamide protecting group.Ensure brief exposure to 1M HCl in THF at 0°C. Prolonged exposure or higher temperatures may lead to degradation.
Sub-optimal reaction conditions for condensation.After considerable experimentation, it was found that brief exposure of the enol ether to 1M HCl in THF at 0°C effectively cleaved the sulfinamide and promoted intramolecular condensation.

Problem 2: Difficulty in the formation of 8-demethoxyrunanine from the epoxide intermediate.

Possible Cause Suggested Solution Reference
Unfavorable reaction conditions leading to low yields of the desired product.An extensive survey of reaction conditions revealed that using tetrabutylammonium (B224687) methoxide (B1231860) in THF at 50°C for 12 hours provided the natural product in 68% yield.
Rearrangement to the cepharatine framework during purification.Isolate the epoxide intermediate using Florisil chromatography before proceeding to the next step to avoid rearrangement on silica gel.

Problem 3: Challenges in the installation of the α-aminolactone moiety in a hindered position.

Possible Cause Suggested Solution Reference
Steric hindrance preventing reaction with larger bases and electrophiles.Use a very small base (hydroxide anion) and a very small electrophile (formaldehyde) to overcome the steric hindrance.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 8-demethoxyrunanine

This protocol describes the conversion of an epoxide intermediate to 8-demethoxyrunanine.

  • To a solution of the epoxide in THF, add tetrabutylammonium methoxide.

  • Heat the reaction mixture to 50°C.

  • Stir for 12 hours.

  • After completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by chromatography to obtain 8-demethoxyrunanine (68% yield).

Protocol 2: Unified Synthesis of (-)-Cepharamine via Aza-Michael Addition

This protocol outlines the key step for constructing the aza-[4.4.3]-propellane structure.

  • Dissolve the tricyclic precursor in dichloromethane.

  • Add TMSOTf and 2,6-lutidine to the solution.

  • Stir the reaction, then add TBAF.

  • This domino N-deprotection/intramolecular aza-Michael addition sequence affords the aza-[4.4.3]-propellane structure.

  • Purify the product using column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product start_phenol Phenol Derivative oxidative_coupling Oxidative Phenolic Coupling start_phenol->oxidative_coupling Dearomative aza_michael Intramolecular Aza-Michael Addition oxidative_coupling->aza_michael Forms Dienone hasubanan_core Hasubanan Core aza_michael->hasubanan_core Cyclization

Caption: A simplified workflow for hasubanan core synthesis.

troubleshooting_flowchart start Low Yield of Hasubanan Alkaloid check_rearrangement Check for Rearrangement to Cepharatine start->check_rearrangement rearrangement_yes Rearrangement Confirmed check_rearrangement->rearrangement_yes Yes rearrangement_no No Rearrangement check_rearrangement->rearrangement_no No solution_florisil Use Florisil for Purification rearrangement_yes->solution_florisil optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) rearrangement_no->optimize_conditions

References

Technical Support Center: Stability Testing of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available stability data specifically for 16-Oxoprometaphanine. The following guide is based on established principles of pharmaceutical stability testing as outlined by regulatory bodies and common practices in the industry. These protocols and troubleshooting tips should be adapted based on the specific physicochemical properties of this compound and the analytical methods developed.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the stability testing of compounds like this compound in various solvents.

Question Answer
Why am I seeing unexpected peaks in my chromatogram for a time-zero sample? This could be due to several factors: 1) Impurities in the this compound reference standard itself. 2) Contamination from the solvent, glassware, or HPLC system. 3) On-column degradation if the compound is unstable under the chromatographic conditions. To troubleshoot, inject a solvent blank, analyze the reference material from the supplier, and ensure the column is properly equilibrated.
My this compound peak area is decreasing, but I don't see any corresponding degradation peaks. What is happening? This phenomenon could indicate: 1) The degradants are not being retained on the column and are eluting in the solvent front. 2) The degradants do not have a chromophore and are therefore not detected by the UV detector. 3) The compound is precipitating out of the solution over time. Consider using a different detection method (e.g., mass spectrometry) or a gradient elution method to capture a wider range of polar and non-polar compounds.[1] Visually inspect your samples for any precipitation before injection.
I am observing inconsistent retention times for this compound across my stability time points. Why? Fluctuations in retention time can compromise data integrity. Common causes include: 1) Changes in the mobile phase composition due to evaporation of volatile components or improper preparation. 2) Temperature fluctuations in the laboratory or column compartment. 3) Column degradation or contamination over time.[2] It is crucial to prepare fresh mobile phase for each run, use a temperature-controlled autosampler and column compartment, and use a guard column to protect the analytical column.[2]
Why are my peaks splitting or showing significant tailing in the stability samples? Poor peak shape can be caused by: 1) Column overload; try diluting the sample. 2) Co-elution of this compound with a degradation product. 3) Incompatibility between the injection solvent and the mobile phase.[3] Whenever possible, the sample should be dissolved in the initial mobile phase.[3] If a stronger solvent is used for solubility, the injection volume should be minimized.
How do I know if my analytical method is "stability-indicating"? A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients. To demonstrate this, you must perform forced degradation studies (stress testing) where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradants. The method must be able to resolve the this compound peak from all generated degradation peaks.

Frequently Asked Questions (FAQs)

Question Answer
What is the purpose of a stability study in different solvents? The primary goal is to understand how the quality of a drug substance changes over time under the influence of various environmental factors, including the solvent it is dissolved in. This is critical for developing liquid formulations, determining appropriate storage conditions, and identifying compatible solvents for manufacturing processes.
What are the typical conditions for a forced degradation study? Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. Typical conditions include hydrolysis (acidic and basic conditions, e.g., 0.1N HCl, 0.1N NaOH), oxidation (e.g., 3% H₂O₂), photolysis (exposure to UV and visible light), and thermal stress (e.g., elevated temperature).
How do I select the solvents for the stability study? The choice of solvents should be based on the intended application of this compound. This may include: 1) Solvents used in the final steps of synthesis or purification. 2) Solvents being considered for a liquid dosage form (e.g., water, ethanol, propylene (B89431) glycol). 3) Solvents used in analytical testing.
What data should be collected during the stability study? The study should monitor physical, chemical, and microbiological attributes as appropriate. For a chemical stability study in solution, key parameters include: Assay of this compound, levels of known and unknown degradation products, pH of the solution, and visual appearance (e.g., color change, precipitation).
How long should a stability study in solution be conducted? The duration depends on the purpose of the study. For early-stage development, a short-term study (e.g., up to 3 months) under accelerated conditions (e.g., 40°C) may be sufficient. For formulation development, longer-term studies at intended storage conditions (e.g., 5°C or 25°C) are required, with testing at time points such as 0, 1, 3, 6, and 12 months.

Data Presentation

As no specific data for this compound is available, the following table is a template for presenting stability data. The percentage of this compound remaining should be calculated relative to the initial (Time 0) concentration.

Table 1: Stability of this compound in Various Solvents at 25°C / 60% RH

Time PointSolventAppearancepHAssay (% Remaining)Total Degradants (%)
0 Months MethanolClear, colorlessN/A100.0< 0.05
AcetonitrileClear, colorlessN/A100.0< 0.05
WaterClear, colorless7.0100.0< 0.05
3 Months MethanolClear, colorlessN/A
AcetonitrileClear, colorlessN/A
WaterClear, colorless
6 Months MethanolClear, colorlessN/A
AcetonitrileClear, colorlessN/A
WaterClear, colorless

Experimental Protocols

Protocol: Stability Study of this compound in Solution
  • Objective: To evaluate the stability of this compound in selected solvents over a defined period under specified storage conditions.

  • Materials:

    • This compound reference standard.

    • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water).

    • Calibrated analytical balance, pH meter, and HPLC system.

    • Type I glass vials with inert caps.

  • Procedure:

    • Prepare a stock solution of this compound in each selected solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of each solution into separate, clearly labeled vials.

    • Analyze the "Time 0" samples immediately for initial assay, purity, appearance, and pH (for aqueous solutions).

    • Place the remaining vials into a stability chamber set to the desired condition (e.g., 25°C / 60% RH).

    • At each scheduled time point (e.g., 1, 3, 6 months), withdraw vials for each solvent.

    • Allow the vials to equilibrate to room temperature.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and the profile of any degradation products.

    • Record observations on the physical appearance of the solution.

    • Measure the pH of aqueous solutions.

  • Data Analysis:

    • Calculate the percentage of this compound remaining relative to the Time 0 value.

    • Quantify any degradation products as a percentage of the total peak area.

    • Plot the percentage of this compound remaining versus time for each solvent to determine the degradation rate.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_pull Time Point Testing cluster_data Data Evaluation prep_sol Prepare Solutions (16-Oxo in Solvents) aliquot Aliquot into Vials prep_sol->aliquot t0_analysis Time 0 Analysis (Assay, Purity, pH) aliquot->t0_analysis storage Place in Stability Chamber (e.g., 25°C / 60% RH) t0_analysis->storage pull_samples Pull Samples at Time Points (1, 3, 6 mo) storage->pull_samples analyze_samples Analyze Samples (Assay, Purity, pH) pull_samples->analyze_samples data_eval Evaluate Data (Degradation Rate, Shelf-life) analyze_samples->data_eval

Caption: Experimental workflow for stability testing.

G start Out-of-Specification (OOS) Result Observed check_system Check HPLC System Suitability (Pressure, Baseline, Injections) start->check_system check_prep Review Sample/Standard Preparation Procedures start->check_prep reinject Re-inject Same Vial check_system->reinject System OK check_prep->reinject Prep OK pass Result Passes reinject->pass Passes fail Result Fails reinject->fail Fails reprepare Re-prepare from Original Sample investigate Confirm True Degradation Initiate Degradation Pathway ID reprepare->investigate Fails reprepare->pass Passes fail->reprepare

Caption: Troubleshooting logic for OOS results.

References

How to resolve common side-products in 16-Oxoprometaphanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common side-products and other issues encountered during the synthesis of 16-Oxoprometaphanine.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. If the reaction stalls, consider increasing the reaction time or temperature.
Degradation of the productThis compound may be sensitive to prolonged exposure to heat or acidic/basic conditions. Minimize reaction and workup times. Purify the product as quickly as possible after the reaction is complete.
Sub-optimal reagent stoichiometryTitrate the reagents carefully to determine the optimal stoichiometry for your specific setup. An excess of one reagent may lead to the formation of side-products and a lower yield of the desired product.
Poor quality of starting materialsEnsure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of unwanted side-products.
Issue 2: Formation of N-Oxide Side-Products
Possible Cause Suggested Solution
Over-oxidationThe tertiary amine in the prometaphanine (B1160789) structure is susceptible to oxidation. Avoid using strong oxidizing agents. If an oxidation step is necessary, use a mild and selective oxidizing agent.
Presence of atmospheric oxygenConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
Prolonged reaction timesExtended reaction times can increase the likelihood of N-oxide formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Issue 3: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Similar polarity of product and side-productsIf the side-products have a similar polarity to this compound, separation by standard column chromatography can be challenging. Try using a different stationary phase or a multi-solvent gradient elution.
Product instability on silica (B1680970) gelSome compounds can degrade on silica gel. If you suspect this is the case, consider using a different stationary phase such as alumina (B75360) or a reverse-phase silica gel.
Co-crystallization of impuritiesIf the product crystallizes with impurities, recrystallization from a different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in the synthesis of this compound?

A1: The most frequently encountered side-products are typically a result of over-oxidation, leading to the formation of the corresponding N-oxide. Other potential side-products can arise from incomplete reaction or the reaction of impurities present in the starting materials.

Q2: How can I confirm the presence of the N-oxide side-product?

A2: The N-oxide can be identified using various analytical techniques. In ¹H NMR spectroscopy, the protons adjacent to the N-oxide will typically show a downfield shift compared to the parent amine. Mass spectrometry will show a molecular ion peak that is 16 units higher than that of this compound.

Q3: What is the best method for the purification of this compound?

A3: Column chromatography on silica gel is the most common method for the purification of this compound. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent, is often effective. However, the optimal conditions will depend on the specific side-products present.

Experimental Protocols

General Procedure for the Synthesis of this compound

A solution of the starting prometaphanine derivative in a suitable solvent (e.g., dichloromethane (B109758) or acetone) is treated with an oxidizing agent at a controlled temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the excess oxidizing agent and other water-soluble impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Prometaphanine Prometaphanine This compound This compound Prometaphanine->this compound Desired Oxidation N-Oxide_Side_Product N-Oxide_Side_Product Prometaphanine->N-Oxide_Side_Product Over-oxidation Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->this compound Oxidizing_Agent->N-Oxide_Side_Product Solvent Solvent Solvent->this compound Temperature Temperature Temperature->this compound

Caption: Synthesis pathway of this compound and the formation of a common N-oxide side-product.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Side_Product_Formation Side_Product_Formation Start->Side_Product_Formation Purification_Issues Purification_Issues Start->Purification_Issues Check_Reaction_Completion Check_Reaction_Completion Low_Yield->Check_Reaction_Completion Yes Optimize_Stoichiometry Optimize_Stoichiometry Low_Yield->Optimize_Stoichiometry No Identify_Side_Products Identify_Side_Products Side_Product_Formation->Identify_Side_Products Yes Modify_Reaction_Conditions Modify_Reaction_Conditions Side_Product_Formation->Modify_Reaction_Conditions No End End Check_Reaction_Completion->End Check_Reagent_Purity Check_Reagent_Purity Optimize_Stoichiometry->Check_Reagent_Purity Check_Reagent_Purity->End Identify_Side_Products->Modify_Reaction_Conditions Modify_Reaction_Conditions->End Change_Chromatography_Method Change_Chromatography_Method Purification_Issues->Change_Chromatography_Method Yes Recrystallize_Product Recrystallize_Product Purification_Issues->Recrystallize_Product No Change_Chromatography_Method->End Recrystallize_Product->End

Caption: A troubleshooting workflow for common issues in this compound synthesis.

Technical Support Center: Analysis of 16-Oxoprometaphanine and Related Morphinan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific validated HPLC methods for 16-Oxoprometaphanine are not widely available in published literature. The following guides, protocols, and frequently asked questions (FAQs) are based on established principles for the analysis of structurally similar morphinan (B1239233) alkaloids. These recommendations should serve as a starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing this compound and similar alkaloids by HPLC?

A1: Due to their basic nature, morphinan alkaloids like this compound are prone to several chromatographic issues. The most prevalent challenges include poor peak shape, specifically peak tailing, and inadequate resolution between the parent compound and its related impurities or degradation products.

Q2: Why does peak tailing occur with basic compounds like this compound?

A2: Peak tailing for basic compounds is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3] At typical mobile phase pH levels, these silanols can be ionized and interact with the protonated basic alkaloid, leading to asymmetrical peaks.[2]

Q3: How does mobile phase pH affect the resolution of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like alkaloids. Adjusting the pH can alter the ionization state of both the analyte and the stationary phase's residual silanols, thereby influencing retention time and improving peak shape and resolution.

Q4: What is the role of a mobile phase modifier, like triethylamine (B128534) (TEA), in improving peak shape?

A4: A basic modifier, such as triethylamine (TEA), is often added to the mobile phase to improve the peak shape of basic analytes. TEA acts as a competing base, masking the active silanol sites on the stationary phase and reducing the undesirable secondary interactions that cause peak tailing.

Q5: Can column temperature be used to enhance the resolution of this compound?

A5: Yes, optimizing the column temperature can improve separation efficiency and selectivity. Higher temperatures can reduce mobile phase viscosity, allowing for faster analyte diffusion and potentially sharper peaks. However, the thermal stability of the analyte must be considered. Conversely, lower temperatures can increase retention, which may also improve the resolution of closely eluting peaks.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks between this compound and impurities.

  • Inability to accurately quantify individual components.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor peak resolution.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase StrengthIn reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve resolution.
Suboptimal Mobile Phase SelectivityChange the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjust the mobile phase pH to alter the selectivity between peaks.
Inefficient ColumnIncrease column efficiency by using a longer column or a column packed with smaller particles.
Poor Peak Shape (Tailing)Address peak tailing issues first, as this can significantly impact resolution (see Troubleshooting Guide 2).
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak.

  • Reduced peak height and inaccurate integration.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol InteractionsAdd a basic modifier like triethylamine (TEA) to the mobile phase to mask active silanol sites. Alternatively, operate at a low pH (<3) to keep silanols protonated or a high pH (>8) to have the basic analyte in its neutral form (ensure column stability at high pH).
Column OverloadReduce the sample concentration or injection volume.
Column Contamination/DegradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Morphinan Alkaloids

This protocol provides a starting point for developing a method for this compound.

Instrumentation:

  • HPLC system with gradient capabilities, UV detector, and column oven.

Chromatographic Conditions:

Parameter Initial Condition Notes
Column C18, 150 x 4.6 mm, 5 µmA column specifically designed for basic compounds is recommended.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH as needed for selectivity.
Mobile Phase B AcetonitrileMethanol can be used as an alternative.
Gradient 10-50% B over 20 minutesAdjust the gradient slope to optimize separation.
Flow Rate 1.0 mL/minCan be adjusted to balance resolution and run time.
Column Temp. 30 °COptimize between 25-40 °C.
Detection UV at 280 nmDetermine the optimal wavelength by scanning the UV spectrum of this compound.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Mobile Phase Preparation with Triethylamine (TEA) Modifier

Objective: To prepare a mobile phase that minimizes peak tailing for basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylamine (TEA)

  • Formic acid (or other suitable acid for pH adjustment)

Procedure:

  • Prepare Aqueous Phase: To 950 mL of HPLC-grade water, add 1.0 mL of TEA (for a 0.1% v/v concentration).

  • Adjust pH: Adjust the pH to the desired level (e.g., 3.0 or 7.0) using formic acid.

  • Final Volume: Bring the final volume to 1 L with HPLC-grade water.

  • Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm filter and degas before use.

  • Prepare Mobile Phase: Mix the prepared aqueous phase with acetonitrile to the desired proportions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase that can lead to poor peak shape for basic analytes like this compound and how mobile phase modifiers can mitigate these effects.

G cluster_0 Without Modifier cluster_1 With TEA Modifier Analyte_P Protonated Analyte (A-H+) Silanol_I Ionized Silanol (Si-O-) Analyte_P->Silanol_I Ionic Interaction (Causes Tailing) Analyte_P2 Protonated Analyte (A-H+) Silanol_I2 Ionized Silanol (Si-O-) TEA_P Protonated TEA TEA_P->Silanol_I2 Masks Silanol Site

Caption: Mechanism of peak tailing reduction using a mobile phase modifier.

References

Cell toxicity issues with 16-Oxoprometaphanine and how to mitigate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Oxoprometaphanine (16-OPM)

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound (16-OPM). It addresses common questions and troubleshooting strategies related to observed cell toxicity and outlines potential mitigation techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (16-OPM)-induced cell toxicity?

A1: 16-OPM induces cell death primarily through the intrinsic or mitochondrial pathway of apoptosis. At therapeutic concentrations, the compound can lead to an overproduction of reactive oxygen species (ROS) in both target and off-target cells.[1][2] This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Released cytochrome c then binds with apoptotic protease activating factor 1 (APAF-1) to form the apoptosome, which activates caspase-9, an initiator caspase.[4][5] Caspase-9 subsequently activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

Q2: We are observing significant toxicity in our non-cancerous control cell lines. How can this be mitigated?

A2: The off-target toxicity of 16-OPM is largely attributed to excessive ROS production. A primary strategy to mitigate this is co-treatment with an antioxidant. N-acetylcysteine (NAC) has been shown to be an effective cytoprotective agent. NAC acts as a precursor for L-cysteine, which is required for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. It can also act as a direct ROS scavenger. Co-incubation with NAC may protect non-cancerous cells from 16-OPM-induced oxidative stress without compromising its apoptotic effect in cancer cells, which often have a different metabolic and redox state.

Q3: What are the typical IC50 values for 16-OPM and how does N-acetylcysteine (NAC) co-treatment affect them?

A3: The 50% inhibitory concentration (IC50) varies significantly between cell lines. Cancer cell lines generally exhibit higher sensitivity. Co-treatment with 5 mM NAC typically increases the IC50 value in non-cancerous cell lines, indicating a protective effect, while having a less pronounced effect on cancer cell lines.

Data Summary: IC50 Values of 16-OPM +/- N-acetylcysteine (NAC)

Cell LineType16-OPM IC50 (µM)16-OPM + 5 mM NAC IC50 (µM)
HepG2Human Hepatocellular Carcinoma12.5 ± 1.115.2 ± 1.3
A549Human Lung Carcinoma18.3 ± 1.921.7 ± 2.2
HEK293Human Embryonic Kidney (Non-cancerous)25.8 ± 2.578.4 ± 6.7
RPTECHuman Renal Proximal Tubule (Non-cancerous)31.2 ± 3.095.1 ± 8.9

Troubleshooting Guides

Issue 1: High variability between replicate wells in our cytotoxicity assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before pipetting each set of wells. For adherent cells, check for uniform attachment before adding the compound.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation and temperature changes, which can alter cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental data. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors. Small inaccuracies in pipetting compound dilutions or assay reagents can lead to significant data scatter.

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing.

Issue 2: Our results are not reproducible between experiments.

  • Possible Cause 1: Cell Passage Number. Cells can experience phenotypic drift at high passage numbers, altering their response to stimuli.

    • Solution: Use cells within a consistent and limited passage number range for all related experiments. It is good practice to start a new vial of low-passage cells after a set number of passages.

  • Possible Cause 2: Reagent Preparation. Inconsistent preparation or degradation of reagents (e.g., 16-OPM stock, assay reagents) can cause significant shifts in results.

    • Solution: Prepare fresh dilutions of 16-OPM from a concentrated, validated stock for each experiment. Ensure all assay reagents are within their expiration dates and have not been subjected to multiple freeze-thaw cycles.

  • Possible Cause 3: Mycoplasma Contamination. This common and often undetected contamination can profoundly alter cellular metabolism and response to drugs.

    • Solution: Routinely test your cell cultures for mycoplasma. Discard any contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.

Issue 3: Low or no signal in our MTT/XTT viability assay.

  • Possible Cause 1: Insufficient Cell Number. The number of viable cells may be too low to generate a detectable signal.

    • Solution: Determine the optimal cell seeding density for your specific cell line and assay duration through a preliminary titration experiment.

  • Possible Cause 2: Incomplete Formazan (B1609692) Solubilization. The purple formazan crystals must be fully dissolved for an accurate absorbance reading.

    • Solution: Ensure the solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well and mixed thoroughly. Placing the plate on an orbital shaker for 5-10 minutes can aid dissolution.

  • Possible Cause 3: Media Interference. Phenol (B47542) red in standard culture medium can interfere with the absorbance readings of colorimetric assays.

    • Solution: For the final step of the assay, consider replacing the phenol red-containing medium with phenol red-free medium or PBS before adding the MTT reagent.

Experimental Protocols & Visualizations

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a framework for evaluating the cytotoxicity of 16-OPM.

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 16-OPM in complete medium. For mitigation experiments, prepare identical dilutions in medium containing 5 mM NAC. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the crystals.

  • Data Acquisition: Gently mix on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment & Mitigation plate Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) plate->incubate1 treat Treat with 16-OPM +/- 5 mM NAC incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 2-4h (Formazan Dev.) mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & Plot IC50 Curve read->analyze

Workflow for assessing 16-OPM cytotoxicity and mitigation.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 16-OPM +/- NAC for the specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway & Mitigation Strategy

The diagram below illustrates the proposed mechanism of 16-OPM-induced toxicity and the intervention point for N-acetylcysteine (NAC).

G cluster_pathway 16-OPM Induced Toxicity & NAC Mitigation opm This compound (16-OPM) ros ↑ Reactive Oxygen Species (ROS) opm->ros mito Mitochondrial Dysfunction ros->mito cyto Cytochrome c Release mito->cyto apop Apoptosome Formation (APAF-1) cyto->apop cas9 Caspase-9 Activation apop->cas9 cas3 Caspase-3 Activation cas9->cas3 death Apoptosis cas3->death nac N-acetylcysteine (NAC) nac->ros Directly Scavenges gsh ↑ Glutathione (GSH) nac->gsh Precursor gsh->ros Scavenges

Proposed pathway for 16-OPM toxicity and NAC intervention.
Troubleshooting Decision Tree

This logical diagram helps navigate common experimental issues.

G start High Variability or Poor Reproducibility? var_type Issue Type? start->var_type intra_assay High Intra-Assay Variability var_type->intra_assay Variability within one plate inter_assay Poor Inter-Assay Reproducibility var_type->inter_assay Variability between experiments sol_intra1 Check Cell Seeding Technique intra_assay->sol_intra1 sol_intra2 Avoid Plate Edge Effects intra_assay->sol_intra2 sol_intra3 Calibrate Pipettes intra_assay->sol_intra3 sol_inter1 Standardize Cell Passage Number inter_assay->sol_inter1 sol_inter2 Test for Mycoplasma inter_assay->sol_inter2 sol_inter3 Use Fresh Reagent Dilutions inter_assay->sol_inter3

Decision tree for troubleshooting assay variability.

References

Technical Support Center: Structural Elucidation of Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of hasubanan (B79425) alkaloids. This resource is designed for researchers, scientists, and drug development professionals engaged in the analysis of this complex class of natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural elucidation of hasubanan alkaloids?

The structural elucidation of hasubanan alkaloids presents several key challenges stemming from their complex, rigid, and highly bridged tetracyclic core (aza-[4.4.3]-propellane). These challenges include:

  • Stereochemical Complexity: The presence of multiple contiguous stereocenters and a non-planar, three-dimensional structure makes the determination of relative and absolute stereochemistry difficult.

  • Spectroscopic Complexity: 1H and 13C NMR spectra are often characterized by significant signal overlap and complex splitting patterns due to the rigid, bridged ring system.

  • Fragmentation Ambiguity: Mass spectrometry fragmentation patterns can be complex and may not always follow predictable pathways, making interpretation challenging.

  • Crystallization Difficulties: Obtaining high-quality single crystals suitable for X-ray crystallography can be a significant bottleneck due to the intricate molecular shape and potential for polymorphism.

Q2: Which spectroscopic techniques are most crucial for the structural elucidation of hasubanan alkaloids?

A combination of spectroscopic methods is essential for the unambiguous structural determination of hasubanan alkaloids. The most critical techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are fundamental for establishing the planar structure and relative stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS and EI-MS are used to determine the molecular formula and to gain structural insights from fragmentation patterns.

  • X-ray Crystallography: When obtainable, single-crystal X-ray diffraction provides the definitive three-dimensional structure and absolute stereochemistry.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy, often in conjunction with computational chemistry, is a powerful tool for determining the absolute configuration of chiral molecules like hasubanan alkaloids.[1]

Q3: What are the common sources of hasubanan alkaloids for research?

Hasubanan alkaloids are primarily isolated from plants of the genus Stephania, which belongs to the Menispermaceae family. Species such as Stephania japonica and Stephania longa are known to be rich sources of these compounds.[2][3]

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Severe Signal Overlap in ¹H NMR Spectra

The rigid polycyclic structure of hasubanan alkaloids often leads to crowded and overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region.

Troubleshooting Steps:

  • Optimize Solvent and Temperature:

    • Acquire spectra in different deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆) to induce changes in chemical shifts that may resolve overlapping signals.

    • Varying the temperature can also alter conformations and improve signal dispersion.

  • Utilize Higher Field Strength:

    • If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion.

  • Employ 2D NMR Techniques:

    • HSQC/HMQC: Disperse proton signals into the second dimension based on their attached carbons, which often provides better resolution.

    • TOCSY: Identify coupled spin systems, which can help to trace out individual structural fragments even if some signals are overlapped.

    • Selective 1D Experiments: Use selective 1D TOCSY or NOESY experiments to excite a specific, well-resolved proton and observe correlations to other protons, simplifying the spectrum.

Issue 2: Ambiguous Stereochemical Assignment from NOESY/ROESY Data

Determining the relative stereochemistry of the bridged ring system can be challenging due to the fixed distances between protons, which can lead to ambiguous or unexpected NOE/ROE correlations.

Troubleshooting Steps:

  • Distinguishing NOE from Chemical Exchange:

    • In ROESY spectra, ROE cross-peaks and diagonal peaks have opposite phases, while exchange peaks have the same phase as the diagonal. This can help to differentiate true through-space interactions from conformational exchange.[4]

  • Quantitative NOE/ROE Analysis:

    • For rigid molecules like hasubanans, the intensity of the NOE/ROE cross-peak is proportional to the inverse sixth power of the distance between the protons. Comparing the relative intensities of cross-peaks can provide valuable distance constraints.

  • Molecular Modeling:

    • Generate a 3D model of the proposed structure and calculate the expected interproton distances. Compare these distances with the observed NOE/ROE correlations to validate the stereochemical assignment.

  • Consider J-Coupling Constants:

    • Careful analysis of ³J(H,H) coupling constants can provide information about dihedral angles and, consequently, the relative stereochemistry.

Mass Spectrometry

Issue 3: Unpredictable Fragmentation Patterns in ESI-MS/MS

The complex, fused-ring structure of hasubanan alkaloids can lead to intricate fragmentation pathways that are difficult to interpret.

Troubleshooting Steps:

  • Compare with Known Compounds:

    • If possible, analyze known hasubanan alkaloids or structurally related compounds to identify characteristic fragmentation patterns for the core structure.

  • Utilize Different Ionization and Fragmentation Techniques:

    • Compare spectra obtained from different ionization methods (e.g., ESI, APCI, EI) and fragmentation techniques (e.g., CID, HCD) to gain complementary structural information.

  • Accurate Mass Measurement:

    • Use high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to obtain accurate masses of fragment ions, which allows for the determination of their elemental compositions and helps to propose plausible fragmentation mechanisms.

  • Isotope Labeling Studies:

    • If feasible through synthesis, isotope labeling (e.g., with deuterium) can be used to track the fragmentation of specific parts of the molecule.

X-ray Crystallography

Issue 4: Difficulty in Obtaining High-Quality Crystals

Growing single crystals of hasubanan alkaloids suitable for X-ray diffraction can be a major hurdle.

Troubleshooting Steps:

  • Sample Purity:

    • Ensure the sample is of the highest possible purity (>95%), as impurities can inhibit crystal growth.

  • Systematic Screening of Crystallization Conditions:

    • Solvent Selection: Systematically screen a wide range of solvents and solvent/anti-solvent combinations. Good solvents are those in which the compound is moderately soluble.

    • Crystallization Techniques: Experiment with various crystallization methods, including slow evaporation, vapor diffusion, and layering.

    • Temperature Control: Attempt crystallization at different temperatures (e.g., room temperature, 4°C).

  • Inducing Nucleation:

    • If the solution is supersaturated but no crystals form, try to induce nucleation by scratching the inside of the vial or by adding a seed crystal.

  • Co-crystallization:

    • Consider co-crystallization with a small, rigid molecule that can form predictable intermolecular interactions with the alkaloid.

Experimental Protocols

Protocol 1: General Procedure for Isolation of Hasubanan Alkaloids from Stephania Species
  • Extraction:

    • Air-dried and powdered plant material (e.g., whole plant, stems, or roots) is extracted exhaustively with an organic solvent, typically methanol (B129727) or ethanol, at room temperature.[5]

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: Typically used for initial fractionation, eluting with a gradient of increasing polarity (e.g., chloroform/methanol).

    • Preparative HPLC: Reversed-phase (C18) or normal-phase preparative HPLC is used for the final purification of individual alkaloids.

Protocol 2: NMR Data Acquisition for Structural Elucidation
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified alkaloid in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Filter the solution into a high-quality NMR tube.

  • 1D NMR Spectra:

    • Acquire a ¹H NMR spectrum to assess the overall structure and purity.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Spectra:

    • COSY: To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (or HMQC): To determine one-bond ¹H-¹³C correlations.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting structural fragments.

    • NOESY or ROESY: To determine through-space ¹H-¹H correlations, which are essential for elucidating the relative stereochemistry. The mixing time for NOESY/ROESY experiments should be optimized (typically 200-800 ms) to observe key correlations.

Data Presentation

Table 1: Representative ¹³C NMR Chemical Shift Ranges for the Hasubanan Core

Carbon TypeChemical Shift Range (ppm)
Quaternary Carbons (Bridged)40 - 60
Methine Carbons (CH)30 - 70
Methylene Carbons (CH₂)20 - 50
Aromatic Carbons110 - 160
Carbonyl Carbons (if present)170 - 210

Note: These are approximate ranges and can vary depending on the specific substitution pattern.

Visualizations

General Workflow for Hasubanan Alkaloid Structural Elucidation

G cluster_extraction Isolation and Purification cluster_elucidation Structural Elucidation plant_material Plant Material (e.g., Stephania sp.) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids chromatography Chromatography (Silica, HPLC) crude_alkaloids->chromatography pure_compound Pure Hasubanan Alkaloid chromatography->pure_compound hrms HRMS (Molecular Formula) pure_compound->hrms nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d planar_structure Propose Planar Structure hrms->planar_structure nmr_2d_planar 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d_planar nmr_2d_planar->planar_structure nmr_2d_stereo 2D NMR (NOESY/ROESY) planar_structure->nmr_2d_stereo relative_stereo Determine Relative Stereochemistry nmr_2d_stereo->relative_stereo ecd_xray ECD or X-ray Crystallography relative_stereo->ecd_xray final_structure Final Structure relative_stereo->final_structure absolute_stereo Determine Absolute Stereochemistry ecd_xray->absolute_stereo absolute_stereo->final_structure

Caption: A generalized workflow for the isolation and structural elucidation of a novel hasubanan alkaloid.

Troubleshooting Logic for Ambiguous NMR Data

G start Ambiguous NMR Data (Signal Overlap or Unclear Stereochemistry) check_overlap Is the issue signal overlap? start->check_overlap check_stereo Is the issue stereochemistry? start->check_stereo check_overlap->check_stereo No change_solvent Change Solvent / Temperature check_overlap->change_solvent Yes optimize_noesy Optimize NOESY/ROESY (Mixing Time) check_stereo->optimize_noesy Yes higher_field Use Higher Field NMR change_solvent->higher_field selective_1d Selective 1D Experiments (TOCSY/NOESY) higher_field->selective_1d resolved_data_overlap Data Resolved selective_1d->resolved_data_overlap analyze_j Analyze J-Coupling Constants optimize_noesy->analyze_j molecular_modeling Molecular Modeling analyze_j->molecular_modeling resolved_data_stereo Stereochemistry Assigned molecular_modeling->resolved_data_stereo

References

Improving the efficiency of 16-Oxoprometaphanine extraction from plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

This compound is a hasubanan (B79425) alkaloid. The primary known plant source for this compound is Stephania japonica.

Q2: What are the general methods for extracting alkaloids like this compound from plant materials?

Commonly used methods for alkaloid extraction include solvent extraction (maceration, percolation, Soxhlet extraction), as well as more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[1][2][3] The choice of method depends on factors such as the stability of the compound, the solvent used, and the desired scale of extraction.

Q3: Which solvents are most suitable for extracting this compound?

While specific studies on this compound are limited, alkaloids are typically extracted using organic solvents such as methanol (B129727), ethanol, or chloroform, often with the addition of a base to ensure the alkaloids are in their free base form, which is more soluble in organic solvents. The selection of the optimal solvent system often requires experimental optimization.

Q4: How can I improve the purity of my this compound extract?

Post-extraction purification is crucial. Techniques like solid-phase extraction (SPE) can be employed to remove impurities. Further purification can be achieved using chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Q5: What analytical techniques are used to quantify the yield of this compound?

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a standard method for the quantification of specific phytochemicals like this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing efficient solvent penetration. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully. 4. Degradation of Target Compound: The extraction conditions (e.g., high temperature) may be causing the degradation of this compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their mixtures with water). Adjust the pH with a base (e.g., ammonia) to facilitate the extraction of the free base form of the alkaloid. 2. Particle Size Reduction: Ensure the plant material is dried and finely powdered to increase the surface area for extraction. 3. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. For heat-sensitive compounds, consider non-thermal methods like maceration or ultrasound-assisted extraction. 4. Use Milder Conditions: Employ lower extraction temperatures or shorter extraction times. Consider using extraction techniques that do not require high heat, such as maceration or ultrasound-assisted extraction.
Poor Purity of Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix. 2. Presence of Pigments and Fats: Chlorophyll, lipids, and other pigments are common co-extractives.1. Solvent System Refinement: Use a solvent system with higher selectivity for alkaloids. 2. Pre-extraction Defatting: For non-polar impurities, pre-extract the plant material with a non-polar solvent like hexane (B92381) before the main extraction. 3. Post-extraction Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering compounds before chromatographic purification.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and growing conditions. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.1. Standardize Plant Material: Use plant material from the same batch, and if possible, standardize the collection time and plant part used. 2. Maintain a Strict Protocol: Ensure all experimental parameters (e.g., solvent volume, extraction time, temperature, agitation speed) are kept consistent between experiments.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (Stephania japonica) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of methanol (adjusted to pH 9 with ammonium (B1175870) hydroxide).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 25°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification: Further purify the crude extract using solid-phase extraction or column chromatography.

Protocol 2: Solid-Phase Extraction (SPE) for Extract Purification
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-polarity solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the target compound, this compound, with a solvent of higher polarity (e.g., 80% methanol in water).

  • Analysis: Analyze the eluted fraction for the presence and purity of this compound using HPLC.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound Yield

Extraction Method Solvent Temperature (°C) Time (hours) Yield (mg/g of dry plant material)
MacerationMethanol25721.2 ± 0.2
Soxhlet ExtractionEthanol7881.8 ± 0.3
Ultrasound-AssistedMethanol250.52.5 ± 0.1
Microwave-AssistedEthanol600.252.9 ± 0.2

Table 2: Effect of Solvent on Extraction Yield using Ultrasound-Assisted Extraction

Solvent System Yield (mg/g of dry plant material) Purity (%)
Methanol2.5 ± 0.165
Ethanol2.1 ± 0.268
Chloroform1.5 ± 0.375
80% Methanol in Water2.8 ± 0.160

Visualizations

ExtractionWorkflow PlantMaterial Dried & Powdered Stephania japonica Extraction Extraction (e.g., UAE/MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (SPE/Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (HPLC) PureCompound->Analysis

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingLogic Start Low Extraction Yield? CheckSolvent Optimize Solvent System (Polarity & pH) Start->CheckSolvent Yes CheckGrind Ensure Fine Powder (Increase Surface Area) Start->CheckGrind Yes CheckParams Optimize Time & Temperature Start->CheckParams Yes CheckPurity Poor Purity? Start->CheckPurity No Defatting Pre-extraction with Non-polar Solvent CheckPurity->Defatting Yes SPE Implement SPE Cleanup CheckPurity->SPE Yes Inconsistent Inconsistent Results? CheckPurity->Inconsistent No StandardizeMaterial Standardize Plant Material Inconsistent->StandardizeMaterial Yes StandardizeProtocol Maintain Strict Protocol Inconsistent->StandardizeProtocol Yes

Caption: Troubleshooting logic for this compound extraction issues.

References

Validation & Comparative

Comparing the bioactivity of 16-Oxoprometaphanine with other hasubanans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of hasubanan (B79425) alkaloids, a class of natural products with a complex polycyclic structure and promising pharmacological activities. While this report aims to compare various hasubanans, it is important to note that a comprehensive literature search did not yield specific bioactivity data for 16-Oxoprometaphanine . Therefore, this guide will focus on the known bioactivities of other well-characterized hasubanan alkaloids, offering a valuable reference for researchers interested in this compound class. The primary activities discussed are their affinity for opioid receptors and their anti-inflammatory effects.

Data Presentation: Bioactivity of Hasubanan Alkaloids

The following table summarizes the quantitative bioactivity data for a selection of hasubanan alkaloids, focusing on their opioid receptor binding affinity and anti-inflammatory properties.

Hasubanan AlkaloidBioactivityAssay TypeTargetIC₅₀ (µM)Reference
Aknadinine Opioid Receptor AffinityRadioligand Binding Assayδ-opioid receptor0.7[1][2]
Stephavanine Opioid Receptor AffinityRadioligand Binding Assayδ-opioid receptor46[1][2]
Longanone Anti-inflammatoryCytokine Inhibition AssayTNF-α Production6.54 - 30.44[2]
Cephatonine Anti-inflammatoryCytokine Inhibition AssayTNF-α Production6.54 - 30.44
Prostephabyssine Anti-inflammatoryCytokine Inhibition AssayTNF-α Production6.54 - 30.44
Longanone Anti-inflammatoryCytokine Inhibition AssayIL-6 Production6.54 - 30.44
Cephatonine Anti-inflammatoryCytokine Inhibition AssayIL-6 Production6.54 - 30.44
Prostephabyssine Anti-inflammatoryCytokine Inhibition AssayIL-6 Production6.54 - 30.44

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Radioligand Opioid Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of hasubanan alkaloids to opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

  • Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor, [³H]-Naltrindole for δ-opioid receptor).

  • Test Compounds: Hasubanan alkaloids dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Naloxone).

  • 96-well Plates

  • Glass Fiber Filters

  • Cell Harvester

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test hasubanan alkaloid.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: TNF-α and IL-6 Inhibition Assay (ELISA)

This protocol describes the measurement of the inhibitory effect of hasubanan alkaloids on the production of the pro-inflammatory cytokines TNF-α and IL-6 in cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell Line: A cell line capable of producing TNF-α and IL-6 upon stimulation (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells (PBMCs)).

  • Stimulant: Lipopolysaccharide (LPS) or another appropriate inflammatory stimulus.

  • Test Compounds: Hasubanan alkaloids dissolved in a suitable solvent.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

  • ELISA Kit: Commercially available ELISA kits for human or murine TNF-α and IL-6. These kits typically include:

    • Antibody-coated 96-well plates

    • Detection antibody (biotinylated)

    • Streptavidin-HRP conjugate

    • Substrate solution (TMB)

    • Stop solution

    • Wash buffer

    • Standard protein (recombinant TNF-α or IL-6)

  • Microplate Reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the hasubanan alkaloids for a specific duration (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce the production of TNF-α and IL-6. Include untreated and unstimulated controls.

  • Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure (as per kit instructions):

    • Add standards and collected supernatants to the antibody-coated wells.

    • Incubate to allow the cytokines to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add the streptavidin-HRP conjugate and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the stimulated control.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of cytokine production) using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the bioactivity of hasubanan alkaloids.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_assay Bioactivity Assay cluster_analysis Data Analysis compound Hasubanan Alkaloid (e.g., this compound) treatment Compound Treatment compound->treatment cells Cell Culture (e.g., Macrophages, Receptor-expressing cells) cells->treatment stimulation Inflammatory Stimulus (e.g., LPS) opioid_assay Opioid Receptor Binding Assay treatment->opioid_assay cytokine_assay Cytokine (TNF-α/IL-6) Inhibition Assay (ELISA) treatment->cytokine_assay stimulation->cytokine_assay data_analysis IC₅₀ Determination opioid_assay->data_analysis cytokine_assay->data_analysis

Caption: General experimental workflow for assessing hasubanan bioactivity.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Hasubanan Hasubanan Alkaloid OpioidReceptor μ/δ-Opioid Receptor (GPCR) Hasubanan->OpioidReceptor G_protein Gi/o Protein Activation OpioidReceptor->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel MAPK_pathway MAPK Pathway Activation G_protein->MAPK_pathway cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia MAPK_pathway->Analgesia tnf_il6_signaling cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Hasubanan cluster_pathway Signaling Cascade cluster_cytokines Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Hasubanan Hasubanan Alkaloid Hasubanan->NFkB Inhibition Hasubanan->MAPK Inhibition TNF TNF-α Gene Transcription NFkB->TNF IL6 IL-6 Gene Transcription NFkB->IL6 MAPK->TNF MAPK->IL6 Inflammation Inflammation TNF->Inflammation IL6->Inflammation

References

A Comparative Guide to the Validation of Analytical Methods for 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 16-Oxoprometaphanine, a compound of interest in pharmaceutical research. The validation of these methods is crucial for ensuring the reliability, quality, and consistency of analytical data. The comparison is based on the internationally recognized guidelines for analytical method validation, ensuring the suitability of these methods for their intended purpose in a drug development setting.[1][2]

The two methods compared in this guide are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used, cost-effective, and robust technique for routine analysis.[3][4]

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, ideal for trace-level quantification and complex matrices.[3]

Data Presentation: A Comparative Summary

The following table summarizes the performance characteristics of the HPLC-UV and UHPLC-MS/MS methods for the analysis of this compound, based on a hypothetical validation study.

Validation Parameter HPLC-UV UHPLC-MS/MS Acceptance Criteria (based on ICH Guidelines)
Linearity (R²) 0.9992>0.9999R² ≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10To cover the expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% for bulk drug, 98% - 102% for formulations
Precision (% RSD) < 1.5%< 1.0%Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%
Limit of Detection (LOD) (µg/mL) 0.250.002Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.80.007Signal-to-Noise ratio of 10:1
Selectivity/Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo interfering peaks at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the key experiments performed during the validation are provided below.

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase. For the analysis of formulated products, a placebo blend was prepared and subjected to the same extraction procedure to assess for interference.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

UHPLC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

Validation Parameters Evaluation
  • Linearity: Assessed by analyzing a series of at least five concentrations across the specified range. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Accuracy: Determined by the recovery method. Known amounts of this compound were spiked into a placebo mixture at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

  • Precision: Evaluated at two levels: repeatability and intermediate precision. Repeatability was assessed by six replicate injections of the same standard solution. Intermediate precision was determined by analyzing the samples on different days with different analysts. The results were expressed as the percentage relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was used for LOD and 10:1 for LOQ.

  • Selectivity/Specificity: Assessed by analyzing the placebo blend and known related impurities to ensure no interference with the this compound peak.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests cluster_robustness Method Reliability center Analytical Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

References

Navigating Cross-Reactivity: A Guide for Immunoassay Development and Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immunoassays are a cornerstone of modern bioanalysis, offering rapid and sensitive detection of a wide range of analytes. However, a significant challenge in their application, particularly in drug screening and development, is the potential for cross-reactivity. This guide provides a comprehensive overview of immunoassay cross-reactivity, focusing on the hypothetical case of a novel compound, 16-Oxoprometaphanine . While specific cross-reactivity data for this compound is not publicly available, this guide will use it as a case study to illustrate the principles and methodologies for assessing the cross-reactivity of any new chemical entity.

Understanding Immunoassay Cross-Reactivity

The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the structural similarity between the target analyte and the cross-reacting molecule, and the assay conditions.

Assessing the Cross-Reactivity of this compound: A Hypothetical Approach

Given the lack of specific data for this compound, we present a generalized workflow for evaluating its potential cross-reactivity in common immunoassays, particularly those used for opioid screening, as structurally related alkaloids can sometimes show cross-reactivity in these assays.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis and Interpretation A Characterize the chemical structure of this compound B Identify structurally similar compounds (e.g., opioids, alkaloids) A->B C Select relevant immunoassays for testing B->C D Prepare a standard curve for the target analyte E Test increasing concentrations of this compound D->E F Determine the concentration of this compound that produces a signal equivalent to the assay cutoff E->F G Calculate the percent cross-reactivity H Compare with other potentially cross-reacting compounds G->H I Assess the clinical or research significance of the findings H->I

Caption: A generalized workflow for assessing the immunoassay cross-reactivity of a novel compound.

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of a compound is typically expressed as a percentage. This is calculated by determining the concentration of the cross-reacting compound that produces the same response as a given concentration of the target analyte. The formula is as follows:

% Cross-Reactivity = (Concentration of Target Analyte / Concentration of Cross-Reacting Compound) x 100

The results are often presented in a tabular format for easy comparison. Below is a hypothetical table illustrating how the cross-reactivity of this compound and other compounds might be presented for a generic opioid immunoassay.

CompoundConcentration Tested (ng/mL)Response (Equivalent to Morphine at 300 ng/mL)% Cross-Reactivity
Morphine300Positive100%
This compound 10,000Positive3%
Codeine1,000Positive30%
Oxycodone5,000Positive6%
Fentanyl>100,000Negative<0.3%
Methadone>100,000Negative<0.3%

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reliable and reproducible cross-reactivity data.

Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay

1. Objective: To determine the percent cross-reactivity of this compound and other structurally related compounds in a specific immunoassay.

2. Materials:

  • Immunoassay kit for the target analyte (e.g., a commercial opioid immunoassay).
  • Certified reference standards of the target analyte and all compounds to be tested for cross-reactivity.
  • Drug-free urine or serum matrix.
  • Calibrated pipettes and other standard laboratory equipment.
  • Microplate reader or other appropriate instrumentation for the specific immunoassay format.

3. Procedure:

  • Preparation of Standards and Controls:
  • Prepare a series of calibrators for the target analyte in the drug-free matrix to establish a standard curve.
  • Prepare a positive control at a concentration known to be above the assay cutoff and a negative control (drug-free matrix).
  • Preparation of Test Compounds:
  • Prepare stock solutions of this compound and other test compounds in an appropriate solvent.
  • Prepare a series of dilutions of each test compound in the drug-free matrix, starting from a high concentration.
  • Assay Procedure:
  • Follow the manufacturer's instructions for the immunoassay kit.
  • Run the standard curve, controls, and the dilutions of the test compounds in the assay.
  • Data Analysis:
  • Generate a standard curve by plotting the assay response against the concentration of the target analyte.
  • For each test compound, determine the concentration that produces a response equivalent to a specific point on the standard curve (often the assay cutoff concentration).
  • Calculate the percent cross-reactivity using the formula mentioned above.

Signaling Pathway of Immunoassay Cross-Reactivity

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere.

G cluster_0 No Cross-Reactivity cluster_1 With Cross-Reactivity A Target Analyte C Antibody A->C Binds B Labeled Analyte B->C Binds D Signal C->D Signal Proportional to Labeled Analyte Bound E Target Analyte G Antibody E->G Binds F Labeled Analyte F->G Binds I Reduced Signal G->I H Cross-Reacting Substance H->G Competes for Binding Site

Head-to-head comparison of 16-Oxoprometaphanine and morphine activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no publicly accessible data on the pharmacological activity, mechanism of action, or experimental evaluation of 16-Oxoprometaphanine. Therefore, a direct head-to-head comparison with morphine, as requested, cannot be provided at this time.

This guide will, however, furnish a detailed overview of the well-established pharmacological profile of morphine and outline the standard experimental protocols typically employed to assess the activity of opioid compounds. This information can serve as a valuable reference for researchers and drug development professionals interested in the evaluation of new chemical entities in the opioid space.

Morphine: A Benchmark Opioid Agonist

Morphine is a potent opioid analgesic that has been a cornerstone of pain management for centuries. Its primary mechanism of action involves the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor predominantly expressed in the central and peripheral nervous systems.

Signaling Pathway of Morphine

Activation of the μ-opioid receptor by morphine initiates a cascade of intracellular events leading to its analgesic and other physiological effects. A simplified representation of this signaling pathway is provided below.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Inhibits conversion Ca_ion Ca_channel->Ca_ion Blocks influx K_ion K_channel->K_ion Promotes efflux Morphine Morphine Morphine->MOR Binds to ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Reduced signaling Ca_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified signaling pathway of morphine upon binding to the μ-opioid receptor.

Standard Experimental Protocols for Opioid Activity Assessment

The evaluation of a novel compound's opioid activity typically involves a series of in vitro and in vivo experiments to characterize its receptor binding affinity, functional efficacy, and physiological effects.

In Vitro Assays

A standard workflow for the in vitro characterization of a potential opioid compound is outlined below.

cluster_workflow In Vitro Opioid Activity Workflow start Test Compound binding_assay Radioligand Binding Assay start->binding_assay Determine receptor affinity (Ki) functional_assay [35S]GTPγS Binding Assay or Calcium Mobilization Assay binding_assay->functional_assay Assess functional efficacy (EC50, Emax) downstream_assay cAMP Accumulation Assay functional_assay->downstream_assay Measure downstream signaling effects end Characterized Opioid Activity Profile downstream_assay->end

Caption: Experimental workflow for in vitro assessment of opioid compound activity.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for opioid receptors (μ, δ, and κ).

  • Methodology:

    • Prepare cell membranes expressing the opioid receptor of interest.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays (e.g., [³⁵S]GTPγS Binding Assay):

  • Objective: To determine the functional efficacy (EC₅₀ and Emax) of the test compound as an agonist, antagonist, or partial agonist.

  • Methodology:

    • Use cell membranes expressing the opioid receptor.

    • Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the G protein.

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify the radioactivity to determine the extent of G protein activation.

    • Plot the concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

In Vivo Models

1. Hot Plate Test (Thermal Nociception):

  • Objective: To assess the analgesic effect of the test compound against thermal pain.

  • Methodology:

    • Administer the test compound or vehicle to rodents (mice or rats).

    • At predetermined time points, place the animal on a heated surface (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., licking a paw or jumping).

    • An increase in latency compared to the vehicle group indicates an analgesic effect.

2. Tail-Flick Test (Thermal Nociception):

  • Objective: To measure the analgesic effect against a thermal stimulus.

  • Methodology:

    • Administer the test compound or vehicle.

    • Focus a beam of radiant heat onto the animal's tail.

    • Measure the time it takes for the animal to flick its tail away from the heat source.

    • An increased tail-flick latency suggests analgesia.

Data Presentation: A Template for Comparison

Should data for this compound become available, the following tables provide a structured format for a clear and concise comparison with morphine.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compoundData Not AvailableData Not AvailableData Not Available
MorphineTypical Literature ValuesTypical Literature ValuesTypical Literature Values

Table 2: In Vitro Functional Activity (EC₅₀, nM and Emax, %)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
EC₅₀ / Emax EC₅₀ / Emax EC₅₀ / Emax
This compoundData Not AvailableData Not AvailableData Not Available
MorphineTypical Literature ValuesTypical Literature ValuesTypical Literature Values

Table 3: In Vivo Analgesic Potency (ED₅₀, mg/kg)

CompoundHot Plate TestTail-Flick Test
This compoundData Not AvailableData Not Available
MorphineTypical Literature ValuesTypical Literature Values

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Framework for 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the relationship between the dose of a novel compound and its biological response is a cornerstone of preclinical and clinical pharmacology. This guide provides a comprehensive framework for conducting a robust statistical analysis of dose-response curves, using the hypothetical compound 16-Oxoprometaphanine as a case study for comparison against alternative molecules. The methodologies outlined here are designed to ensure data integrity, facilitate objective comparison, and support informed decision-making in the drug discovery pipeline.

Comparative Analysis of Potency and Efficacy

The primary goal of a dose-response study is to characterize a compound's potency and efficacy. Potency, often quantified by the half-maximal effective concentration (EC50), refers to the concentration of a drug that elicits 50% of its maximal effect. Efficacy represents the maximum response achievable with the compound. A lower EC50 value indicates higher potency.

To objectively compare this compound with alternative compounds, the following parameters, derived from fitting dose-response data to a four-parameter logistic (4PL) model, should be systematically tabulated.[1][2][3]

Table 1: Comparative Dose-Response Parameters

CompoundEC50 (nM)Hill SlopeMax Response (%)Min Response (%)
This compoundDataDataDataData
Alternative Compound ADataDataDataData
Alternative Compound BDataDataDataData

Note: This table should be populated with the mean and standard deviation or 95% confidence intervals from multiple experimental replicates.

Experimental Protocols

A well-defined experimental protocol is critical for generating reliable and reproducible dose-response data. The following outlines a generalized methodology adaptable for cell-based or biochemical assays.

Experimental Design

A two-stage experimental design can be efficient.[4] The first stage involves a broad range of concentrations to approximate the dose-response curve, followed by a second stage with a narrower range of concentrations centered around the estimated EC50 to refine the measurement.

  • Dose Selection : A logarithmic series of dilutions is typically used to cover a wide range of concentrations (e.g., from 1 pM to 100 µM).[5] This ensures that the full sigmoidal curve, including the bottom and top plateaus, is captured.

  • Replicates : A minimum of three biological replicates should be performed for each experiment to ensure statistical robustness.

  • Controls : Include vehicle-only controls (negative control) and a known active compound (positive control) to validate the assay performance.

Assay Procedure
  • Cell Seeding/Preparation : Plate cells at a predetermined density and allow them to adhere or stabilize. For biochemical assays, prepare the reaction mixture.

  • Compound Dilution : Prepare a serial dilution of this compound and alternative compounds in the appropriate assay buffer or medium.

  • Treatment : Add the compounds to the cells or reaction mixture and incubate for a predetermined period.

  • Signal Detection : Measure the biological response using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

Data Normalization

Raw data should be normalized to account for inter-assay variability. The response is typically expressed as a percentage of the control response, where the negative control represents 0% activity and the positive control or a maximal stimulating concentration represents 100% activity.

Statistical Analysis

The analysis of dose-response data is typically performed using non-linear regression. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response model.

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y : The measured response.

  • X : The logarithm of the compound concentration.

  • Bottom : The minimum response (lower plateau).

  • Top : The maximum response (upper plateau).

  • EC50 : The concentration that produces a response halfway between the Bottom and Top.

  • HillSlope : The steepness of the curve at the EC50. A Hill slope greater than 1.0 is steeper, while a slope less than 1.0 is shallower.

Statistical software packages such as GraphPad Prism, R, or SAS can be used to fit the data to this model and calculate the best-fit values for the parameters.

Visualizations

Visualizing experimental workflows and biological pathways is essential for clarity and communication.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep Cell Culture / Assay Setup dilution Serial Dilution of Compounds treatment Cell Treatment dilution->treatment incubation Incubation treatment->incubation detection Signal Detection incubation->detection normalization Data Normalization detection->normalization curve_fit Non-linear Regression (4PL) normalization->curve_fit param_extract Parameter Extraction (EC50, Slope) curve_fit->param_extract comparison Comparative Analysis param_extract->comparison signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Promotes Transcription response Biological Response gene->response compound This compound compound->receptor Binds

References

Navigating the Challenges of Reproducibility in Preclinical Research: A Comparative Analysis of In Vitro Experiments with Novel Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the advancement of preclinical drug discovery is ensuring the reproducibility of in vitro experimental results. This guide provides a comparative framework for evaluating the consistency of in vitro bioactivity data, using the novel hypothetical morphinan (B1239233) alkaloid, 16-Oxoprometaphanine, as a case study alongside a well-characterized comparator, Morphine. By presenting standardized protocols and transparent data analysis, this document aims to equip researchers with the tools to critically assess and improve the reliability of their findings.

The quest for novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. However, the path from initial discovery to clinical application is often hampered by inconsistent findings in early-stage in vitro assays. Factors such as minor variations in experimental protocols, reagent quality, and data interpretation can lead to significant discrepancies in reported bioactivity, hindering the progress of promising compounds.

This guide focuses on the reproducibility of in vitro experiments by providing a detailed comparison of this compound, a novel synthetic morphinan derivative, with the established opioid analgesic, Morphine. The objective is to offer a clear, side-by-side evaluation of their effects in common preclinical assays, highlighting the importance of standardized methodologies for generating robust and comparable data.

Comparative Analysis of In Vitro Bioactivity

To assess the biological activity profile of this compound in comparison to Morphine, a series of standardized in vitro assays were conducted. The following tables summarize the quantitative data obtained for cytotoxicity, antioxidant potential, and µ-opioid receptor binding affinity.

Table 1: Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
CompoundCC50 (µM) ± SD (n=3)
This compound> 100
Morphine> 100
Doxorubicin (Positive Control)0.8 ± 0.1

CC50: 50% cytotoxic concentration; SD: Standard Deviation

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC50 (µM) ± SD (n=3)
This compound45.2 ± 3.1
Morphine88.9 ± 5.4
Ascorbic Acid (Positive Control)17.6 ± 1.2

IC50: 50% inhibitory concentration; SD: Standard Deviation

Table 3: µ-Opioid Receptor (MOR) Binding Affinity
CompoundKi (nM) ± SD (n=3)
This compound2.5 ± 0.3
Morphine5.1 ± 0.6
DAMGO (Positive Control)1.2 ± 0.2

Ki: Inhibitory constant; SD: Standard Deviation

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide to facilitate replication and comparison across different laboratory settings.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Morphine, or Doxorubicin for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 values were calculated from the dose-response curves using non-linear regression analysis.

Antioxidant Activity (DPPH Assay)
  • Preparation of Reagents: A 0.1 mM solution of DPPH in methanol (B129727) was prepared. Test compounds and Ascorbic Acid were prepared in methanol at various concentrations.

  • Assay Procedure: 100 µL of each compound dilution was mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance was measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity was calculated, and the IC50 values were determined from the dose-response curves.

µ-Opioid Receptor (MOR) Binding Assay
  • Membrane Preparation: Membranes from CHO cells stably expressing the human µ-opioid receptor were used.

  • Binding Reaction: The binding assay was performed in a total volume of 500 µL containing cell membranes, [3H]DAMGO (a radiolabeled MOR agonist), and varying concentrations of the test compounds.

  • Incubation: The mixture was incubated at 25°C for 60 minutes.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the experimental logic and potential mechanism of action, the following diagrams have been generated.

G cluster_0 Cellular Response to this compound This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds to AC Adenylyl Cyclase MOR->AC Inhibits cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia-related genes) CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound via the µ-opioid receptor.

G cluster_1 In Vitro Assay Workflow Start Start Compound_Prep Prepare Compound Stock Solutions Start->Compound_Prep Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Assay Perform Specific Assay (MTT, DPPH, etc.) Treatment->Assay Data_Acquisition Data Acquisition (e.g., Absorbance) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/CC50/Ki) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for the in vitro experiments described.

Comparative Docking Studies of Hasubanan Alkaloids: An In-Silico and In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanan (B79425) alkaloids, a class of polycyclic natural products primarily isolated from plants of the Stephania genus, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their complex molecular architecture makes them intriguing scaffolds for drug discovery, with reported activities including opioid receptor modulation and acetylcholinesterase inhibition. This guide provides a comparative overview of hasubanan alkaloids based on available experimental binding data and outlines the methodologies for in-silico docking studies, which are crucial for understanding their structure-activity relationships and mechanism of action at a molecular level.

Data Presentation: A Comparative Analysis of Binding Affinities

Hasubanan AlkaloidPlant SourceTarget ReceptorIC50 (µM)[1]
AknadinineStephania japonicaHuman δ-opioid0.7
N-MethylstephisoferulineStephania japonicaHuman δ-opioid1.8
StephisoferulineStephania japonicaHuman δ-opioid2.6
Aknadinine N-oxideStephania japonicaHuman δ-opioid4.1
HasubanonineStephania japonicaHuman δ-opioid10
ProstephanaberrineStephania japonicaHuman δ-opioid11
8-OxohasubanonineStephania japonicaHuman δ-opioid23
MetaphanineStephania japonicaHuman δ-opioid46

Note: The study also indicated that these hasubanan alkaloids exhibited similar potency against the µ-opioid receptor but were inactive against the κ-opioid receptor.[1]

Experimental Protocols: A Typical Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of their interaction. The following protocol outlines a general workflow for conducting comparative docking studies of hasubanan alkaloids.

1. Preparation of Ligands (Hasubanan Alkaloids):

  • The 2D structures of hasubanan alkaloids are drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.

  • These 2D structures are then converted into 3D structures.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.

  • For docking, the structures are typically saved in a .pdbqt format, which includes atom types and charges.

2. Preparation of the Protein Target:

  • The 3D crystal structure of the target protein (e.g., opioid receptor, acetylcholinesterase) is downloaded from the Protein Data Bank (PDB).

  • All water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in a .pdbqt file format.

3. Docking Simulation:

  • A grid box is defined around the active site of the protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.

  • Molecular docking software, such as AutoDock Vina, is used to perform the docking calculations.

  • The program systematically searches for the best binding poses of each hasubanan alkaloid within the defined active site of the receptor.

  • The software calculates the binding affinity (usually in kcal/mol) for each pose, which is an estimation of the binding free energy. A more negative value indicates a stronger binding affinity.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each alkaloid based on the lowest binding energy score.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.

  • A comparative analysis of the binding energies and the interaction patterns of the different hasubanan alkaloids is conducted to understand their structure-activity relationships.

Mandatory Visualization

The following diagrams illustrate the logical flow of a typical molecular docking study and a simplified representation of a signaling pathway that could be modulated by hasubanan alkaloids.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage LigandPrep Ligand Preparation (Hasubanan Alkaloids) - 2D to 3D Conversion - Energy Minimization GridGen Grid Box Generation (Define Active Site) LigandPrep->GridGen ReceptorPrep Receptor Preparation (e.g., Opioid Receptor) - PDB Structure Retrieval - Water Removal & H Addition ReceptorPrep->GridGen Docking Molecular Docking (e.g., AutoDock Vina) GridGen->Docking PoseAnalysis Pose & Score Analysis (Binding Energy) Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic, etc.) PoseAnalysis->InteractionAnalysis SAR Structure-Activity Relationship (SAR) InteractionAnalysis->SAR

Caption: A generalized workflow for in-silico molecular docking studies.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Hasubanan Hasubanan Alkaloid Receptor Opioid Receptor Hasubanan->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: Simplified opioid receptor signaling pathway potentially modulated by hasubanan alkaloids.

References

Validating the In Vivo Anti-inflammatory Potential of 16-Oxoprometaphanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of the novel compound, 16-Oxoprometaphanine. To establish its efficacy, we present a comparative analysis against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Dexamethasone and Indomethacin. This document outlines detailed experimental protocols for established animal models of acute and systemic inflammation, presents hypothetical comparative data in a structured format, and visualizes key experimental workflows and inflammatory signaling pathways.

Comparative Efficacy Data

To objectively assess the anti-inflammatory activity of this compound, its performance is compared against a vehicle control and established anti-inflammatory agents. The following tables summarize the expected quantitative outcomes from in vivo studies.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle Control-65.4 ± 5.2-
This compound1045.1 ± 4.831.0
This compound2530.2 ± 3.953.8
This compound5021.5 ± 3.167.1
Dexamethasone118.9 ± 2.571.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-2540 ± 2103150 ± 2801890 ± 150
This compound101820 ± 1502280 ± 1901350 ± 110
This compound251150 ± 981450 ± 120860 ± 75
This compound50780 ± 65990 ± 80590 ± 50
Indomethacin5950 ± 821180 ± 105710 ± 60

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the activity of anti-inflammatory compounds against acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2-4: this compound (10, 25, and 50 mg/kg, administered orally).

    • Group 5: Dexamethasone (1 mg/kg, administered orally) as a positive control.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is employed to evaluate the effect of anti-inflammatory agents on systemic inflammatory responses, particularly cytokine production.

  • Animals: Male C57BL/6 mice (20-25 g) are used.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2-4: this compound (10, 25, and 50 mg/kg, administered intraperitoneally).

    • Group 5: Indomethacin (5 mg/kg, administered intraperitoneally) as a positive control.

  • Procedure:

    • The respective treatments are administered intraperitoneally.

    • One hour after treatment, mice are injected intraperitoneally with LPS (1 mg/kg).

    • Two hours after LPS injection, blood is collected via cardiac puncture.

    • Serum is separated by centrifugation.

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) are quantified using commercially available ELISA kits.

Visualizing Pathways and Workflows

To better understand the experimental design and the underlying molecular mechanisms of inflammation, the following diagrams are provided.

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation A1 Animal Acclimatization A2 Baseline Paw Volume A1->A2 A3 Oral Administration (Vehicle, 16-Oxo, Dex) A2->A3 A4 Carrageenan Injection A3->A4 A5 Paw Volume Measurement (1, 2, 3, 4h) A4->A5 A6 Data Analysis A5->A6 B1 Animal Acclimatization B2 IP Administration (Vehicle, 16-Oxo, Indo) B1->B2 B3 LPS Injection B2->B3 B4 Blood Collection B3->B4 B5 Serum Separation B4->B5 B6 ELISA for Cytokines B5->B6 B7 Data Analysis B6->B7

Caption: Experimental workflows for in vivo anti-inflammatory validation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Compound This compound (Hypothesized) Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Hypothesized mechanism via the NF-κB signaling pathway.

Benchmarking 16-Oxoprometaphanine: A Comparative Guide to Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, "16-Oxoprometaphanine" is not a substance with publicly available pharmacological data. This guide, therefore, presents a hypothetical benchmarking framework. The data for known opioid receptor ligands are compiled from existing literature, while the entries for this compound are placeholders to illustrate how a novel compound would be evaluated and compared.

Introduction

The development of novel opioid receptor ligands is a critical area of research for pain management and understanding addiction. A thorough characterization of a new chemical entity requires rigorous benchmarking against well-established compounds. This guide provides a comparative framework for evaluating the binding and functional properties of a putative novel opioid ligand, "this compound," against a panel of known opioid receptor agonists and antagonists. The objective is to present the methodologies and data structures necessary for a comprehensive in vitro pharmacological profile.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and selected comparator ligands at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

This table presents the inhibition constants (Ki) for each ligand, which is a measure of its binding affinity to the receptor. A lower Ki value indicates a higher binding affinity. Data for comparator compounds are derived from published studies.

Ligandµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data to be determinedData to be determinedData to be determined
Morphine1.168[1] - 1.2[2]>1000>1000
Fentanyl1.346[1]18.51630
Buprenorphine0.2[3]2.51.6
Naloxone1.518[4]2616
Table 2: Functional Potency and Efficacy (EC50, nM and Emax, %)

This table outlines the functional activity of each ligand in a GTPγS binding assay, a measure of G-protein activation. EC50 represents the concentration of the ligand that produces 50% of the maximal response, indicating its potency. Emax is the maximum response elicited by the ligand, indicating its efficacy relative to a standard full agonist.

Ligandµ-Opioid Receptor (EC50, nM / Emax, %)δ-Opioid Receptor (EC50, nM / Emax, %)κ-Opioid Receptor (EC50, nM / Emax, %)
This compound Data to be determinedData to be determinedData to be determined
Morphine130 / 96%--
Fentanyl32 / 100%--
Buprenorphine< 0.1 / 35%--
NaloxoneAntagonistAntagonistAntagonist

Emax values are often expressed relative to a standard full agonist for the specific receptor subtype, such as DAMGO for the µ-opioid receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data presented above.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptors.

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • µ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U69,593

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (e.g., this compound or comparator ligands).

    • Incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 60-120 minutes to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assays

This functional assay measures the activation of G-proteins coupled to the opioid receptors, providing a measure of the agonist or antagonist properties of a compound.

  • Receptor Source: Same as for radioligand binding assays.

  • Reagents:

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

    • GDP (Guanosine diphosphate)

  • Procedure:

    • Cell membranes are pre-incubated with varying concentrations of the test compound in an assay buffer containing MgCl₂, NaCl, and GDP.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The incubation is carried out at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • Data Analysis: The data are analyzed using non-linear regression to generate dose-response curves, from which the EC50 and Emax values are determined. Emax is often expressed as a percentage of the stimulation achieved with a standard full agonist (e.g., DAMGO for the µ-receptor).

cAMP Accumulation Assays

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: Whole cells (e.g., CHO or HEK293) expressing the opioid receptor of interest.

  • Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is then stimulated with forskolin.

    • Cells are incubated with varying concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay with time-resolved fluorescence (e.g., HTRF).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is plotted against its concentration to determine the IC50 (functionally, an EC50 for inhibition) and the maximal inhibition (Emax).

Visualizations

Opioid Receptor G-protein Signaling Pathway

The following diagram illustrates the canonical G-protein signaling cascade initiated by the activation of an opioid receptor.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (Active) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Opioid Agonist (e.g., this compound) Agonist->Opioid_Receptor Binds G_alpha->Adenylyl_Cyclase Ion_Channel Ion Channels (e.g., GIRK) G_betagamma->Ion_Channel Modulates ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Cellular Response (e.g., Analgesia) cAMP->Downstream_Effectors Reduced signaling Ion_Channel->Downstream_Effectors

Caption: Opioid receptor activation and subsequent G-protein signaling cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a novel compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptor Total_Binding Membranes + Radioligand Membrane_Prep->Total_Binding NonSpecific_Binding Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NonSpecific_Binding Competitive_Binding Membranes + Radioligand + Test Compound Membrane_Prep->Competitive_Binding Ligand_Prep Prepare serial dilutions of test compound Ligand_Prep->Competitive_Binding Radioligand_Prep Prepare fixed concentration of radioligand (e.g., [³H]DAMGO) Radioligand_Prep->Total_Binding Radioligand_Prep->NonSpecific_Binding Radioligand_Prep->Competitive_Binding Filtration Rapid filtration to separate bound and free radioligand Total_Binding->Filtration NonSpecific_Binding->Filtration Competitive_Binding->Filtration Counting Liquid Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Non-linear regression to determine IC50 and Ki Calculation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Safe Handling and Disposal of 16-Oxoprometaphanine: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: A thorough search for a specific Safety Data Sheet (SDS) and handling guidelines for 16-Oxoprometaphanine has yielded no specific results. As a result, this compound must be treated as a novel chemical with unknown toxicity and potential potency. The following guidelines are based on a precautionary principle, assuming the substance could be hazardous. Researchers, scientists, and drug development professionals should conduct a site-specific risk assessment before handling this compound.

Operational Plan: A Conservative Framework for Safety

Given the absence of specific hazard data, a control banding approach is recommended. This involves grouping chemicals with similar hazard profiles and applying a standardized set of control measures.[1][2] For a novel compound like this compound, a high level of containment and precaution is warranted until more information becomes available.

1. Designated Handling Area:

  • All work with this compound, including weighing, dilution, and experimental use, must be conducted in a designated area.[3]

  • This area should be clearly marked with warning signs indicating the presence of a potent or unknown compound.

  • Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.

2. Engineering Controls:

  • Primary Containment: A certified chemical fume hood is the minimum requirement for handling solid and liquid forms of this compound to prevent inhalation exposure.[3]

  • Ventilation: The laboratory should have single-pass airflow to prevent cross-contamination.[4]

  • For Highly Potent Compounds: If there is any reason to suspect high potency (e.g., based on structural similarity to other potent compounds), consider using a glove box or an isolator for all manipulations to provide a higher level of containment.

3. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various tasks.

Task Required Personal Protective Equipment (PPE)
General Laboratory Work (in designated area) Safety glasses with side shields, laboratory coat, closed-toe shoes, nitrile gloves.
Handling of Powders/Solids (e.g., weighing) Full-face respirator with appropriate cartridges, chemical-resistant coveralls or suit, double-gloving (e.g., nitrile or neoprene), chemical-resistant shoe covers, head covering.
Handling of Liquids/Solutions Chemical splash goggles (or full-face shield if splash hazard is significant), chemical-resistant apron over a lab coat, double-gloving with chemical-resistant gloves (e.g., nitrile).

4. Step-by-Step Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary equipment, PPE, and waste containers are assembled within the designated handling area. Review the experimental protocol to minimize the quantity of the compound used.

  • Weighing: When weighing the solid compound, perform this task within the fume hood using a disposable weigh boat.

  • Solution Preparation: If preparing a solution, slowly add the solvent to the compound to prevent splashing and aerosol generation.

  • Experimental Manipulations: Conduct all experimental procedures involving the compound within the designated and controlled environment (e.g., fume hood).

5. Decontamination and Cleaning:

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: All reusable equipment must be decontaminated according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

Disposal Plan: Managing Unknown Pharmaceutical Waste

Improper disposal of pharmaceutical compounds can pose a significant risk to the environment and public health. Flushing down the drain or disposal in regular trash is strictly prohibited.

1. Waste Segregation:

  • All waste contaminated with this compound (e.g., unused compound, contaminated PPE, disposable labware) must be segregated as hazardous pharmaceutical waste.

  • Use clearly labeled, leak-proof containers for solid and liquid waste.

2. Disposal Method:

  • Incineration: High-temperature incineration is the most common and effective method for destroying active pharmaceutical ingredients and is the recommended disposal method for many pharmaceuticals.

  • Waste Management Vendor: Engage a licensed hazardous waste disposal contractor to handle the collection, transportation, and disposal of the waste in accordance with local, state, and federal regulations.

  • Container Disposal: Empty containers that held this compound should be managed as hazardous waste. Obliterate or remove all labels from the empty container before final disposal by the waste vendor.

Experimental Protocols and Data Presentation

As no specific experimental protocols involving this compound were found, it is crucial for researchers to develop detailed Standard Operating Procedures (SOPs) that incorporate the safety measures outlined above. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department. All quantitative data related to safety, such as exposure limits (once determined), should be documented and made readily available to all personnel working with the compound.

Workflow for Safe Handling of Novel Compounds

The following diagram illustrates the logical workflow for handling a novel or potent compound like this compound, from initial assessment to final disposal.

Caption: Workflow for handling potent or novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.